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  • Product: Hydroxylamine, O-(1-methylethyl)-
  • CAS: 4427-29-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to O-(1-Methylethyl)hydroxylamine: Fundamental Properties, Synthesis, and Bioconjugation

Abstract: O-(1-Methylethyl)hydroxylamine, most commonly utilized in its stable salt form as O-Isopropylhydroxylamine hydrochloride (CAS: 4490-81-7) , is a critical nucleophilic building block in modern synthetic chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: O-(1-Methylethyl)hydroxylamine, most commonly utilized in its stable salt form as O-Isopropylhydroxylamine hydrochloride (CAS: 4490-81-7) , is a critical nucleophilic building block in modern synthetic chemistry and drug development. Driven by the α -effect, this alkylated hydroxylamine derivative exhibits exceptional reactivity, making it indispensable for chemoselective oxime ligation, the synthesis of hydroxamic acid-based metalloproteinase inhibitors, and bioconjugation workflows. This whitepaper provides a comprehensive, self-validating guide to its physicochemical properties, synthetic pathways, and laboratory applications.

Physicochemical Profiling & Structural Dynamics

As a Senior Application Scientist, I cannot overstate the importance of understanding the physical state of your reagents. The free base of O-isopropylhydroxylamine is volatile and prone to rapid oxidative degradation. Therefore, it is almost exclusively synthesized, stored, and utilized as a hydrochloride salt [1, 2]. The protonation of the primary amine stabilizes the molecule, enhances aqueous solubility, and allows for precise stoichiometric control during complex bioconjugation reactions.

Core Quantitative Data

Below is a consolidated physicochemical profile of O-Isopropylhydroxylamine hydrochloride, synthesized from authoritative supplier databases and literature[1, 2].

PropertyValue / DescriptionExperimental Implication
Chemical Name O-(1-Methylethyl)hydroxylamine hydrochlorideAlso known as O-Isopropylhydroxylamine HCl.
CAS Number 4490-81-7Primary identifier for procurement and safety tracking.
Molecular Formula C 3​ H 10​ ClNO (or C 3​ H 9​ NO·HCl)Highlights the 1:1 stoichiometric ratio of base to acid.
Molar Mass 111.57 g/mol Critical for calculating precise molar equivalents in ligation.
Melting Point 94 – 96 °CPurity indicator; deviations suggest moisture or free base.
Appearance White crystalline solidDiscoloration (yellowing) indicates oxidative degradation.
Solubility Highly soluble in water and polar organics (EtOH, DMF)Facilitates use in both aqueous bioconjugation and organic synthesis.
Storage Conditions 2 – 8 °C under inert atmosphere (Ar/N 2​ )Hygroscopic nature requires desiccation to prevent hydrolysis.

Synthetic Methodologies and Process Chemistry

The synthesis of O-isopropylhydroxylamine hydrochloride must balance yield, scalability, and the minimization of explosive intermediates (a common risk when handling hydroxylamine derivatives). While laboratory-scale amination of sodium isopropoxide using hydroxylamine-O-sulfonic acid is viable [3], industrial and pilot-scale syntheses predominantly rely on the oxidation of diisopropylamine .

Causality of the Oxidation Pathway

Choosing diisopropylamine as a starting material avoids the direct handling of highly reactive, unstable hydroxylamine free base. By utilizing a controlled hydrogen peroxide oxidation catalyzed by Fe(Salen), the secondary amine is converted to an intermediate which, upon targeted acidolysis with hydrochloric acid, yields the desired O-alkylated hydrochloride salt [1].

SynthesisPathway Start Diisopropylamine (Starting Material) Oxidation Oxidation (H2O2 + Fe(Salen) Catalyst, 60°C) Start->Oxidation Intermediate Oxidized Intermediate Oxidation->Intermediate Acidolysis Acidolysis (37% HCl, Controlled Hydrolysis) Intermediate->Acidolysis Product O-Isopropylhydroxylamine HCl (Crystallization & Isolation) Acidolysis->Product

Caption: Step-by-step synthetic workflow for O-Isopropylhydroxylamine HCl via diisopropylamine oxidation.

Validated Protocol: Synthesis via Diisopropylamine Oxidation

Note: This protocol is adapted from scaled-up patent methodologies (e.g., CN1709862A) for laboratory pilot execution [1].

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add diisopropylamine (1.0 equivalent) and a catalytic amount of Fe(Salen) complex (approx. 0.4% w/w relative to the amine).

  • Controlled Oxidation: Heat the mixture to 60 °C. Slowly add a 50% aqueous hydrogen peroxide solution (1.5 equivalents) dropwise over 2.5 hours. Crucial Step: The drop rate must be strictly controlled to manage the exothermic oxidation and prevent thermal runaway.

  • Maturation: Maintain the reaction at 60 °C for an additional 1 hour to ensure complete conversion to the oxidized intermediate.

  • Acidolysis: Cool the mixture slightly and carefully introduce 37% Hydrochloric Acid (excess, ~1.2 equivalents). The acidic environment drives the hydrolysis, cleaving the intermediate to form the O-isopropylhydroxylamine hydrochloride salt.

  • Isolation: Concentrate the solution under reduced pressure to remove water and unreacted volatiles. Cool the concentrated liquor to 0–4 °C to induce crystallization. Filter the white crystalline precipitate, wash with ice-cold ethanol, and dry under a vacuum desiccator.

Applications in Drug Development & Bioconjugation

O-Isopropylhydroxylamine is not merely a passive reagent; it is a structural architect in medicinal chemistry. Its two primary domains of application are chemoselective oxime ligation and the synthesis of hydroxamic acid pharmacophores .

Chemoselective Oxime Ligation

In proteomics and the development of peptide-oligonucleotide conjugates, linking two complex macromolecules without cross-reacting with native amino acids (like lysine or cysteine) is a massive challenge. O-isopropylhydroxylamine solves this via oxime ligation [1, 2].

The α -effect—where the lone pairs on the adjacent oxygen atom repel the lone pair on the nitrogen—drastically increases the nucleophilicity of the amine. This allows it to react selectively with aldehydes or ketones (often artificially introduced into a protein) at a mildly acidic pH (4.5–6.0) to form a highly stable O-isopropyl oxime bond . Unlike imines (Schiff bases), oximes are hydrolytically stable under physiological conditions, making them ideal for in vivo drug delivery systems.

Hydroxamic Acid Derivatives (MMP Inhibitors)

In drug discovery, the hydroxylamine moiety is the cornerstone of hydroxamic acids, which are potent metal-chelating groups. When designing zinc metalloproteinase (MMP) inhibitors or pseudolysin inhibitors (such as ARP101 analogs used in cytomegalovirus control research), O-isopropylhydroxylamine is condensed with sulfonyl chlorides or carboxylic acids [4]. The O-isopropyl group can serve either as a permanent lipophilic structural motif that interacts with the enzyme's binding pocket, or as a transient protecting group during multi-step syntheses [3, 4].

BioconjugationLogic Target Target Biomolecule (Engineered with Aldehyde/Ketone) Condition Chemoselective Ligation (pH 4.5 - 6.0, Aniline Catalyst) Target->Condition Reagent O-Isopropylhydroxylamine HCl (Nucleophilic Donor) Reagent->Condition DrugDev Hydroxamic Acid Synthesis (MMP / Zinc Chelators) Reagent->DrugDev Alternative Pathway Conjugate Stable O-Isopropyl Oxime Conjugate (In Vivo Stable) Condition->Conjugate

Caption: Logical pathways for O-Isopropylhydroxylamine in bioconjugation and drug development.

Validated Protocol: Standard Oxime Ligation
  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted to pH 4.5 – 5.0. Causality: This pH is critical. It is acidic enough to protonate the target carbonyl (making it more electrophilic) but not so acidic that the O-isopropylhydroxylamine becomes fully protonated and non-nucleophilic.

  • Reagent Solubilization: Dissolve the aldehyde-tagged biomolecule (e.g., 1 mg/mL) in the acetate buffer.

  • Reaction Initiation: Add a 10-fold molar excess of O-Isopropylhydroxylamine hydrochloride to the solution. To accelerate the reaction, add 10–100 mM of aniline as a nucleophilic catalyst.

  • Incubation: Stir gently at room temperature for 2 to 12 hours. Monitor the conjugation efficiency via LC-MS or HPLC.

  • Purification: Remove unreacted hydroxylamine and aniline via size-exclusion chromatography (SEC) or dialysis against a neutral buffer (e.g., PBS, pH 7.4).

Safety, Handling, and Laboratory Integrity

As a highly reactive hydrochloride salt, O-(1-methylethyl)hydroxylamine carries specific hazards (GHS07: Harmful/Irritant) [2].

  • Inhalation & Contact: It causes skin irritation (H315) and serious eye irritation (H319). Always handle within a certified chemical fume hood using nitrile gloves and safety goggles.

  • Moisture Sensitivity: The compound is hygroscopic. Exposure to ambient humidity will cause the crystalline solid to clump and eventually hydrolyze, ruining stoichiometric accuracy. Always backfill storage containers with Argon or Nitrogen and store at 2–8 °C.

By respecting the physicochemical boundaries of O-isopropylhydroxylamine and leveraging its unique α -effect nucleophilicity, researchers can execute highly reliable, self-validating synthetic and bioconjugation workflows.

References

  • Thieme-Connect. Product Class 5: Hydroxylamines. Science of Synthesis. Retrieved from[Link]

  • National Institutes of Health (NIH). Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control. Retrieved from[Link]

Exploratory

An In-depth Technical Guide to Hydroxylamine, O-(1-methylethyl)-: Structure, Reactivity, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Hydroxylamine, O-(1-methylethyl)-, more commonly known as O-isopropylhydroxylamine, is a versatile and highly valuable reagent in modern organi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine, O-(1-methylethyl)-, more commonly known as O-isopropylhydroxylamine, is a versatile and highly valuable reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical structure, core reactivity, and significant applications, with a particular focus on its role in pharmaceutical and agrochemical research and development. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to empower researchers in leveraging this reagent to its full potential. O-isopropylhydroxylamine is primarily utilized as its more stable hydrochloride salt, which is the focus of the practical discussions within this guide.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in the laboratory.

Chemical Structure and Identifiers
  • IUPAC Name: O-propan-2-ylhydroxylamine

  • Synonyms: O-isopropylhydroxylamine, 2-(Aminooxy)propane, N-Isopropoxyamine

  • CAS Number: 4490-81-7 (for the hydrochloride salt)

  • Molecular Formula: C₃H₉NO (free base), C₃H₁₀ClNO (hydrochloride salt)

  • Molecular Weight: 75.11 g/mol (free base), 111.57 g/mol (hydrochloride salt)[1]

Physicochemical Data

The properties of O-isopropylhydroxylamine hydrochloride are summarized in the table below. This data is essential for planning reactions, purification procedures, and for safe storage and handling.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[1][2]
Melting Point 94-96 °C[1]
Solubility Soluble in water and alcohols. Almost insoluble in non-polar solvents.[3]
pKa Not experimentally determined for the free base. The hydrochloride salt is acidic.[2]
Storage 2-8°C, under an inert atmosphere. The compound is hygroscopic.[1][2]

Part 2: Core Reactivity and Mechanistic Insights

The synthetic utility of O-isopropylhydroxylamine is dominated by the nucleophilic character of its nitrogen atom.

The Cornerstone Reaction: O-Isopropyloxime Formation

The most prominent application of O-isopropylhydroxylamine is its reaction with aldehydes and ketones to form stable O-isopropyloximes.[2][4] This transformation is a cornerstone of modern medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: The introduction of the O-isopropyl group can significantly alter a molecule's lipophilicity, metabolic stability, and steric profile, which are critical parameters in drug design.[4]

  • Bioisosteric Replacement: The oxime ether linkage can serve as a bioisostere for other functional groups, aiding in the optimization of lead compounds.

  • Versatile Intermediates: Oximes are stable intermediates that can be further elaborated into other functional groups.

The formation of an O-isopropyloxime proceeds via a classical two-step nucleophilic addition-elimination mechanism.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of O-isopropylhydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.

  • Elimination (Dehydration): The tetrahedral intermediate then undergoes an acid or base-facilitated elimination of a water molecule to yield the final O-isopropyloxime product.

The overall transformation is typically carried out in a protic solvent like ethanol or methanol. A mild base, such as sodium acetate or pyridine, is often added to neutralize the hydrochloride salt and liberate the free O-isopropylhydroxylamine for the reaction.

Mechanism of O-Isopropyloxime Formation
Beyond Oxime Formation: Other Reactivity

While oxime formation is its primary role, the N-O bond in O-alkylhydroxylamines can undergo cleavage under certain conditions, providing access to other nitrogen-containing heterocycles. These reactions are typically mediated by transition metals or proceed through radical pathways and represent more advanced applications of this class of reagents.[5]

Part 3: Applications in Drug Development and Agrochemical Synthesis

The incorporation of the O-isopropyloxime moiety is a well-established strategy in the design of bioactive molecules.

Pharmaceutical Applications

The oxime functional group is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[6][7][8][9] While specific examples of blockbuster drugs synthesized directly from O-isopropylhydroxylamine are often proprietary, its utility is evident in the broader class of oxime-containing pharmaceuticals, such as certain cephalosporin antibiotics.[6][7][8][9] The O-isopropyl group, in particular, can enhance a drug candidate's metabolic stability by sterically shielding the oxime linkage from hydrolysis.

O-isopropylhydroxylamine also serves as a precursor for the synthesis of hydroxamic acids, which are potent metalloproteinase inhibitors.[2]

Agrochemical Applications

O-isopropylhydroxylamine is a key building block in the synthesis of a variety of pesticides, including insecticides, fungicides, and herbicides.[10] The resulting oxime ether structures are prevalent in many commercial and developmental agrochemicals due to their ability to confer potent biological activity.[10] For instance, certain oximated insecticides target the nervous systems of insect pests, while some fungicidal and herbicidal derivatives act by inhibiting crucial enzymatic pathways in fungi and plants, respectively.[10] The lipophilicity and metabolic stability imparted by the isopropyl group are critical for the efficacy and environmental fate of these agrochemicals.[10]

Part 4: Experimental Protocols

The following protocols are provided as a general guide for the synthesis of O-isopropyloximes. Optimization for specific substrates may be required.

General Protocol for the Synthesis of O-Isopropyloximes

This procedure is adaptable for a wide range of aldehydes and ketones.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • O-Isopropylhydroxylamine hydrochloride (1.1 mmol)

  • Mild base (e.g., sodium acetate, pyridine) (1.2 mmol)

  • Solvent (e.g., methanol, ethanol) (5-10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.

  • Add O-isopropylhydroxylamine hydrochloride and the base to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude O-isopropyloxime.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[4]

Experimental Workflow Start Dissolve Carbonyl in Solvent AddReagents Add O-Isopropylhydroxylamine HCl and Base Start->AddReagents Reflux Heat to Reflux AddReagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Remove Solvent Cool->Evaporate Extract Aqueous Work-up (Water/EtOAc) Evaporate->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Pure O-Isopropyloxime Purify->Product

General Experimental Workflow for O-Isopropyloxime Synthesis

Part 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling O-isopropylhydroxylamine hydrochloride.

  • Hazard Identification: O-isopropylhydroxylamine hydrochloride is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the reagent in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek medical advice.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

O-isopropylhydroxylamine is a reagent of significant utility in modern organic synthesis, particularly for the construction of O-isopropyloximes. Its ability to modulate the physicochemical properties of molecules makes it an invaluable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its reactivity, coupled with adherence to safe handling practices, will enable scientists to effectively incorporate this versatile building block into their synthetic strategies for the creation of novel and impactful molecules.

References

  • MySkinRecipes. O-Isopropylhydroxylamine hydrochloride. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • MDPI. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]

  • Kandhasamy, S.; Singh, P.; Srivastava, A. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules2022 , 27, 148. [Link]

  • Costas-Mora, I.; Le-Huu, S.; Gicquel, M.; et al. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry2022 , 28, e202103632. [Link]

  • ResearchGate. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

  • MDPI. The Medicinal Properties for FDA-Approved Oximes. [Link]

  • Google Patents. Method for synthesizing N-isopropylhydroxyla.
  • Semantic Scholar. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

  • Amanote Research. (PDF) Oxime Formation From Hydroxylamine and Ketone: A. [Link]

  • ChemBK. 4490-81-7. [Link]

  • Google Patents. CN1709862A - N-isopropyl hydroxylamine production method.
  • Royal Society of Chemistry. Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. [Link]

Sources

Foundational

A Deep Dive into the Spectroscopic Signature of O-Isopropylhydroxylamine: A Technical Guide for Researchers

Introduction: The Versatility of O-Isopropylhydroxylamine in Modern Chemistry O-Isopropylhydroxylamine, and its more commonly handled hydrochloride salt, is a versatile reagent in organic synthesis, finding significant a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of O-Isopropylhydroxylamine in Modern Chemistry

O-Isopropylhydroxylamine, and its more commonly handled hydrochloride salt, is a versatile reagent in organic synthesis, finding significant application in the development of pharmaceuticals, agrochemicals, and advanced materials. Its utility lies in its ability to introduce the O-isopropylhydroxylamino moiety, a functional group that can significantly modulate the physicochemical and biological properties of a molecule. A primary application of this compound is in the formation of O-isopropyloximes through reaction with aldehydes and ketones. This guide provides an in-depth analysis of the spectroscopic data of O-isopropylhydroxylamine, offering researchers and drug development professionals a comprehensive reference for its characterization. Understanding the nuances of its NMR, IR, and Mass Spectrometry data is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the structural characterization of O-isopropylhydroxylamine. The simplicity of its structure gives rise to a clean and readily interpretable spectrum. While publicly available, experimentally-derived high-resolution spectra are scarce, we can predict the expected chemical shifts and coupling patterns based on fundamental principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of O-isopropylhydroxylamine is expected to show three distinct signals corresponding to the methine proton, the methyl protons of the isopropyl group, and the amine protons.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of O-isopropylhydroxylamine hydrochloride would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of O-isopropylhydroxylamine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a flip angle of 30-45 degrees and a relaxation delay of 1-5 seconds.

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Table 1: Predicted ¹H NMR Spectral Data for O-Isopropylhydroxylamine

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)IntegrationCoupling Constant (J, Hz)
(CH ₃)₂CH-Doublet~1.26H~6-7
(CH₃)₂CH -Septet~4.01H~6-7
-NHBroad SingletVariable2HN/A

Interpretation and Causality:

  • The six equivalent methyl protons of the isopropyl group are expected to appear as a doublet due to coupling with the adjacent methine proton. Their shielded environment places their resonance at approximately 1.2 ppm.

  • The methine proton , being attached to a carbon adjacent to an electronegative oxygen atom, is deshielded and will resonate further downfield, anticipated around 4.0 ppm. The signal will be split into a septet by the six neighboring methyl protons, following the n+1 rule.

  • The amine protons are exchangeable, and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet and may not always be observed, especially in protic solvents like D₂O where they can exchange with deuterium.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of O-isopropylhydroxylamine is expected to be very simple, showing only two signals corresponding to the two distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for O-Isopropylhydroxylamine

CarbonPredicted Chemical Shift (δ, ppm)
(C H₃)₂CH-~22
(CH₃)₂C H-~75

Interpretation and Causality:

  • The methyl carbons of the isopropyl group are in a shielded environment and are expected to resonate at a lower chemical shift, around 22 ppm.

  • The methine carbon , being directly attached to the electronegative oxygen atom, is significantly deshielded and will appear at a much higher chemical shift, predicted to be around 75 ppm.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of O-isopropylhydroxylamine will be characterized by absorptions corresponding to N-H, C-H, C-O, and N-O bond vibrations.

Experimental Protocol for IR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

  • Sample Preparation: A small amount of O-isopropylhydroxylamine hydrochloride is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the empty ATR setup is recorded first, followed by the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Table 3: Characteristic IR Absorption Bands for O-Isopropylhydroxylamine

Functional GroupAbsorption Range (cm⁻¹)IntensityVibration Type
N-H3200-3400Medium, BroadStretch
C-H (sp³)2850-3000StrongStretch
N-H1590-1650MediumBend (Scissoring)
C-H1370-1470MediumBend
C-O1000-1200StrongStretch
N-O850-1000MediumStretch

Interpretation and Causality:

  • The N-H stretching vibrations are expected in the 3200-3400 cm⁻¹ region. The broadness of this peak is indicative of hydrogen bonding.

  • The strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of sp³ C-H stretching vibrations from the isopropyl group.

  • The N-H bending vibration is anticipated to appear in the 1590-1650 cm⁻¹ region.

  • The C-O stretching vibration will likely be a strong band in the 1000-1200 cm⁻¹ region, a characteristic feature for ethers.

  • The N-O stretching vibration is expected to be observed in the 850-1000 cm⁻¹ range.

For a more detailed analysis, a study on the vibrational spectra of various O-alkylhydroxylamines provides a valuable reference for the assignment of specific vibrational modes.[1]

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For O-isopropylhydroxylamine, electron ionization (EI) would likely lead to significant fragmentation.

Experimental Protocol for Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like O-isopropylhydroxylamine.

  • Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the GC.

  • Separation: The compound travels through the GC column and is separated from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized, typically by electron impact.

  • Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Table 4: Predicted Key Ions in the Mass Spectrum of O-Isopropylhydroxylamine

m/zIon StructureFragmentation Pathway
75[C₃H₉NO]⁺˙Molecular Ion
60[(CH₃)₂C=NOH]⁺˙α-cleavage (loss of CH₃)
44[CH₃CH=NH₂]⁺Rearrangement and cleavage
43[C₃H₇]⁺Isopropyl cation

Interpretation and Causality:

The fragmentation of O-isopropylhydroxylamine in an EI source can be rationalized by several key pathways:

  • Molecular Ion: The molecular ion peak is expected at an m/z of 75, corresponding to the molecular weight of the free base.

  • α-Cleavage: The most common fragmentation pathway for ethers and amines is α-cleavage. In this case, cleavage of a C-C bond of the isopropyl group would lead to the loss of a methyl radical (•CH₃) to form a resonance-stabilized ion at m/z 60.

  • Rearrangement and Cleavage: Complex rearrangements can occur, leading to the formation of smaller, stable fragments.

  • Formation of the Isopropyl Cation: Cleavage of the C-O bond can lead to the formation of the stable isopropyl cation at m/z 43.

The following diagram illustrates the predicted major fragmentation pathways for O-isopropylhydroxylamine.

G M [C₃H₉NO]⁺˙ m/z = 75 (Molecular Ion) loss1 - •CH₃ M->loss1 loss2 - •ONH₂ M->loss2 F1 [(CH₃)₂C=NOH]⁺˙ m/z = 60 F2 [C₃H₇]⁺ m/z = 43 loss1->F1 loss2->F2 caption Predicted Mass Spec Fragmentation G Reactant1 N-Hydroxyphthalimide Intermediate N-(Isopropyloxy)phthalimide Reactant1->Intermediate Alkylation Reactant2 Isopropyl Bromide Reactant2->Intermediate Product O-Isopropylhydroxylamine Intermediate->Product Deprotection Reagent1 Base Reagent1->Intermediate Reagent2 Hydrazine Reagent2->Product caption Synthetic Pathway Overview

Caption: Synthetic Pathway Overview

Conclusion: A Valuable Spectroscopic Reference

This technical guide provides a comprehensive overview of the expected spectroscopic data for O-isopropylhydroxylamine. While a complete set of experimentally verified spectra remains elusive in the public domain, the predicted data, based on established principles and comparison with related compounds, serves as a robust reference for researchers. Accurate interpretation of NMR, IR, and Mass Spectrometry data is paramount for the successful application of this versatile reagent in the synthesis of novel chemical entities.

References

  • George, W. O., Green, J. H. S., & Rix, M. J. (n.d.). The vibrational spectra of some O-alkylhydroxylamines. Scilit. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOPROPYL HYDROXYLAMINE IPHA. Retrieved from [Link]

  • Prendergast, G. C., Malachowski, W. P., DuHadaway, J. B., & Muller, A. J. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC. Retrieved from [Link]

Sources

Exploratory

Reaction Kinetics of O-Isopropylhydroxylamine with Aldehydes: A Comprehensive Mechanistic and Practical Guide

Executive Summary The condensation of O-alkylhydroxylamines with aldehydes to form oxime ethers is a cornerstone reaction in bioconjugation, pharmaceutical synthesis, and materials science. Specifically, O-isopropylhydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The condensation of O-alkylhydroxylamines with aldehydes to form oxime ethers is a cornerstone reaction in bioconjugation, pharmaceutical synthesis, and materials science. Specifically, O-isopropylhydroxylamine (O-iPrHA) offers a unique balance of enhanced lipophilicity, metabolic stability, and steric shielding compared to its less hindered counterparts (e.g., O-methylhydroxylamine) [1]. However, this steric bulk introduces specific kinetic challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction equations. We will dissect the causality behind the reaction kinetics, explore the thermodynamic bottlenecks, and provide a self-validating experimental protocol for monitoring these reactions in real-time.

Mechanistic Causality: The α -Effect and Rate-Determining Steps

The reaction between O-iPrHA and an aldehyde is a classical nucleophilic addition-elimination process. The exceptional reactivity of O-iPrHA, despite the steric hindrance of the isopropyl group, is fundamentally driven by the α -effect . The lone electron pairs on the oxygen atom adjacent to the nucleophilic nitrogen repel the nitrogen's lone pair. This electronic repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), dramatically enhancing the nucleophilicity of the amine [3].

The reaction proceeds via two distinct mechanistic steps:

  • Nucleophilic Addition ( k1​ ) : The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Dehydration ( k2​ ) : Acid-catalyzed elimination of water yields the stable carbon-nitrogen double bond of the O-isopropyl oxime.

Mechanism A Aldehyde (Electrophile) C Tetrahedral Hemiaminal Intermediate A->C Addition (k1) B O-iPr-Hydroxylamine (Nucleophile) B->C Alpha-Effect D O-Isopropyl Oxime (Product) + H2O C->D Dehydration (k2)

Figure 1: Nucleophilic addition-elimination mechanism of O-isopropyl oxime formation.

The pH-Dependent Kinetic Bottleneck

The rate-determining step (RDS) is entirely dictated by the pH of the reaction medium [2].

  • At low pH (< 4.0) : The nucleophile is predominantly protonated (the pKa of O-iPrHA is ~4.6). The lack of free nucleophile makes the initial addition step ( k1​ ) rate-limiting.

  • At neutral to high pH (> 7.0) : The addition step is rapid, but the dehydration of the hemiaminal intermediate ( k2​ ) becomes the RDS due to the absence of protons required to protonate the leaving hydroxyl group.

  • Optimal pH : The reaction exhibits a bell-shaped pH-rate profile, peaking around pH 4.5–5.5, where there is an optimal balance of free nucleophile and available protons for dehydration.

Kinetic Determinants and the Steric Penalty

The overall reaction follows second-order kinetics: Rate=kobs​[Aldehyde][O−iPrHA]

While the α -effect accelerates the reaction, the steric bulk of the isopropyl group imposes a kinetic penalty compared to less hindered analogs. This steric hindrance primarily increases the activation energy ( ΔG‡ ) during the formation of the crowded tetrahedral hemiaminal intermediate [5].

Table 1: Comparative Kinetic Data for Oxime Ligation

Note: Data represents generalized second-order rate constants ( k2​ ) derived from standard benzaldehyde ligations at 25 °C.

NucleophileSubstratepHTemp (°C) k2​ ( M−1s−1 )Half-life ( t1/2​ ) at 1 mM
O-MethylhydroxylamineBenzaldehyde4.525~1.2 x 10⁻²~1.6 hours
O-Isopropylhydroxylamine Benzaldehyde 4.5 25 ~8.5 x 10⁻³ ~2.3 hours
O-Isopropylhydroxylamine Benzaldehyde 7.4 25 ~1.1 x 10⁻⁴ ~7.4 days

Catalytic Acceleration Strategies at Physiological pH

Because the uncatalyzed reaction is impractically slow at pH 7.4 (as seen in Table 1), researchers must employ catalytic strategies for live-cell or physiological applications.

  • Nucleophilic Catalysis (Aniline/Pyrrolidine) : Aniline acts as a nucleophilic catalyst by rapidly forming a highly electrophilic iminium ion with the aldehyde. This intermediate undergoes rapid transimination with O-iPrHA. This circumvents the slow dehydration step of the uncatalyzed pathway, increasing the reaction rate by 10- to 30-fold at pH 7.4 [4].

  • Boronic Acid Catalysis : The use of 2-formylphenylboronic acid (2-FPBA) derivatives can accelerate oxime condensations to astonishing rate constants exceeding 104M−1s−1 [2]. The proximal boronic acid complexes with the hemiaminal intermediate, converting the hydroxyl group into a cyclic boronate. Because boronate elimination is thermodynamically and kinetically favored over the protonated O-alkylhydroxylamine leaving group, the reaction is driven rapidly toward productive oxime formation [3].

Self-Validating Experimental Protocol: Real-Time Kinetic Monitoring

To ensure data integrity, kinetic assays must be self-validating. The following protocol utilizes UV-Vis spectroscopy with an internal standard and an orthogonal HPLC-MS validation step to confirm that the observed spectral changes strictly correlate with O-isopropyl oxime formation.

Workflow Step1 1. Baseline & Matrix Setup Equilibrate Aldehyde & Internal Std in 100 mM Acetate Buffer (pH 4.5) Step2 2. Reaction Initiation Inject O-iPrHA (t=0) to achieve pseudo-first-order conditions Step1->Step2 Step3 3. Spectroscopic Acquisition Monitor isosbestic points & aldehyde depletion via UV-Vis (e.g., 254 nm) Step2->Step3 Step4 4. Orthogonal Validation Confirm product mass & purity via endpoint HPLC-MS analysis Step3->Step4

Figure 2: Self-validating experimental workflow for monitoring oxime ligation kinetics.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Baseline Establishment

  • Prepare a 100 mM Sodium Acetate buffer adjusted precisely to pH 4.5.

  • Prepare a 50 µM solution of the target aldehyde in the buffer. Add 10 µM of a non-reactive internal standard (e.g., 4-nitrophenol) to correct for instrumental drift.

  • Record a baseline UV-Vis spectrum (200–400 nm) of the aldehyde solution at 25 °C. Identify the λmax​ of the aldehyde (typically ~250-280 nm for aromatic aldehydes).

Phase 2: Reaction Initiation (Pseudo-First-Order Conditions)

  • Prepare a concentrated stock (50 mM) of O-Isopropylhydroxylamine hydrochloride [1] in the identical buffer.

  • Inject the O-iPrHA stock into the cuvette to achieve a final concentration of 5 mM (a 100-fold excess over the aldehyde). Rapidly mix via inversion.

  • Causality Note: Using a massive excess of the nucleophile ensures the concentration of O-iPrHA remains effectively constant, simplifying the second-order rate law to a pseudo-first-order rate law ( Rate=kobs​[Aldehyde] ), which is mathematically easier to fit.

Phase 3: Data Acquisition & Validation

  • Monitor the absorbance decay at the aldehyde's λmax​ every 10 seconds for 5 half-lives.

  • Self-Validation Check : Verify the presence of an isosbestic point in the overlaid spectra. The existence of a clean isosbestic point proves that the aldehyde is converting directly into the O-isopropyl oxime without the accumulation of long-lived intermediates or side products.

  • Plot ln(At​−A∞​) versus time ( t ). The slope of this linear plot yields −kobs​ . Calculate the true second-order rate constant using k2​=kobs​/[O−iPrHA] .

  • Orthogonal Validation : Extract a 10 µL aliquot at t=∞ and inject it into an LC-MS system to confirm the molecular weight of the exclusive product matches the calculated mass of the O-isopropyl oxime.

Foundational

The Physicochemical and Mechanistic Profile of O-Isopropylhydroxylamine Hydrochloride (CAS 4490-81-7): A Technical Guide for Advanced Synthesis and Bioconjugation

Executive Summary Hydroxylamine, O-(1-methylethyl)-, hydrochloride —commonly referred to as O-isopropylhydroxylamine hydrochloride (CAS 4490-81-7)—is a highly versatile alkylated hydroxylamine derivative. In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxylamine, O-(1-methylethyl)-, hydrochloride —commonly referred to as O-isopropylhydroxylamine hydrochloride (CAS 4490-81-7)—is a highly versatile alkylated hydroxylamine derivative. In modern drug discovery, agrochemical development, and proteomics, the introduction of an O-isopropyl oxime ether moiety is a validated strategy to modulate a molecule's lipophilicity, steric profile, and metabolic stability[1][2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic applications, and self-validating experimental protocols designed for research and development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of O-isopropylhydroxylamine lies in its dual nature: the free base is a potent nucleophile, but it is highly reactive and difficult to store. Converting it to the hydrochloride salt ( C3​H10​ClNO ) ensures enhanced shelf-life, prevents premature oxidation, and provides excellent solubility in both aqueous and polar organic solvents[3][4].

The following table summarizes the critical quantitative data required for precise stoichiometric calculations and safe handling.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
CAS Number 4490-81-7Unique identifier for regulatory and procurement tracking[5].
Molecular Formula C3​H10​ClNO Essential for precise molarity calculations in synthesis[6].
Molecular Weight 111.57 g/mol Low molecular weight allows high atom economy in ligations[6].
Melting Point 94–96 °CPurity indicator; deviations suggest moisture or degradation[5][6].
Appearance White to beige powderVisual baseline for quality control (QC) upon receipt[6].
Solubility Soluble in H2​O , MeOH, EtOHEnables versatile solvent choices for biphasic or homogeneous reactions[3].
Storage Conditions 2–8 °C, inert atmosphereHygroscopic nature requires desiccation to prevent hydrolysis[5][6].

Mechanistic Applications in Synthetic & Medicinal Chemistry

Oxime Ligation and Agrochemical Synthesis

The primary application of O-isopropylhydroxylamine hydrochloride is the synthesis of O-isopropyl oximes from aldehydes and ketones. In medicinal and agricultural chemistry, replacing a vulnerable carbonyl group with an oxime ether significantly enhances metabolic stability against enzymatic degradation[1][2]. The isopropyl group specifically increases the target compound's lipophilicity (LogP), which is critical for cellular permeability in pharmaceuticals and foliar penetration in agrochemicals (e.g., modern fungicides and herbicides)[2].

Bioconjugation and Proteomics

Beyond small-molecule synthesis, this reagent is indispensable in bioconjugation. It reacts with coupling agents like N-ethyl-3-phenylisoxazol-3-ium (EEDQ) to form stable N-alkyl isoxazolium salts[3]. These act as zero-length crosslinkers, enabling the chemoselective ligation of carboxylate and amine groups. This specific causality—where the O-isopropyl group stabilizes the reactive intermediate—makes it a powerful tool for studying protein-protein interactions and constructing peptide dendrimers without introducing bulky spacer arms[3][4].

Mechanism A Carbonyl Substrate (Electrophile) D Tetrahedral Intermediate A->D B O-Isopropylhydroxylamine Hydrochloride C Free Hydroxylamine (Active Nucleophile) B->C Base (NaOAc) C->D E Dehydration (-H2O) D->E F O-Isopropyl Oxime (Stable Product) E->F

Caption: Nucleophilic addition-elimination mechanism for O-isopropyl oxime synthesis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, experimental protocols must be designed with built-in causality and validation checkpoints. The following protocol details the synthesis of an O-isopropyl oxime, explaining the chemical rationale behind each operational step[1].

Protocol: Synthesis of O-Isopropyl Oximes

Reagents Required:

  • Carbonyl Substrate (Aldehyde/Ketone): 1.0 mmol

  • O-Isopropylhydroxylamine hydrochloride: 1.1 mmol (10% excess to drive the equilibrium)[1]

  • Sodium Acetate (NaOAc): 1.2 mmol[1]

  • Methanol (Anhydrous): 10 mL

Step-by-Step Methodology & Causality:

  • Substrate Dissolution: Dissolve 1.0 mmol of the carbonyl substrate in 10 mL of anhydrous methanol in a 50 mL round-bottom flask. Causality: Methanol acts as a polar protic solvent that readily dissolves both the organic substrate and the inorganic salts.

  • Base Neutralization: Add 1.2 mmol of NaOAc followed by 1.1 mmol of O-isopropylhydroxylamine hydrochloride[1]. Causality: The hydrochloride salt is unreactive. NaOAc acts as a mild base to deprotonate the salt, liberating the active free hydroxylamine nucleophile without causing unwanted aldol condensations that stronger bases (like NaOH) might trigger.

  • Reflux & Dehydration: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3 hours[1]. Causality: While the initial nucleophilic attack forms the tetrahedral intermediate quickly, the subsequent elimination of water (dehydration) requires thermal energy to overcome the activation barrier.

  • Solvent Removal: Cool the reaction to room temperature and remove methanol under reduced pressure using a rotary evaporator[1]. Causality: Removing the water-miscible methanol prevents product loss during the subsequent aqueous extraction.

  • Liquid-Liquid Extraction: Suspend the residue in 20 mL of water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na2​SO4​ [1]. Causality: Water removes the NaCl byproduct and excess NaOAc. Brine reduces the solubility of the organic product in the aqueous phase (salting-out effect) and pre-dries the ethyl acetate layer.

  • Purification: Filter the drying agent, concentrate the filtrate, and purify the crude product via recrystallization (ethanol/water) or silica gel chromatography[1].

Caption: Step-by-step experimental workflow for synthesizing and purifying O-isopropyl oximes.

Analytical Characterization & Quality Control

A protocol is only as reliable as its validation system. Post-synthesis, the O-isopropyl oxime must be characterized to confirm structural integrity and purity.

  • Nuclear Magnetic Resonance (NMR): 1H -NMR is the gold standard for validating the incorporation of the O-isopropyl group. The characteristic signature includes a distinct septet (around δ 4.0 - 4.5 ppm) corresponding to the methine proton (-CH-) of the isopropyl group, and a strong doublet (around δ 1.2 - 1.3 ppm) integrating to six protons for the two methyl groups ( −CH3​ ).

  • Infrared Spectroscopy (IR): Successful conversion is validated by the complete disappearance of the strong carbonyl ( C=O ) stretching frequency (typically 1700-1750 cm−1 ) and the emergence of a weaker imine/oxime ( C=N ) stretch in the 1600-1650 cm−1 region.

By adhering to these stringent physicochemical guidelines and self-validating protocols, researchers can leverage O-isopropylhydroxylamine hydrochloride to reliably engineer advanced chemical scaffolds and bioconjugates.

References

  • "O-Isopropylhydroxylamine hydrochloride - MySkinRecipes", MySkinRecipes,[Link]

  • "4490-81-7 - ChemBK", ChemBK,[Link]

Sources

Exploratory

The Thermodynamic and Kinetic Paradigms of O-Isopropylhydroxylamine Solubility in Organic Solvents

Executive Overview O-Isopropylhydroxylamine (O-iPrHA) is a highly versatile nucleophilic building block utilized extensively in bioconjugation, API synthesis, and the generation of stable O-isopropyl oximes. For research...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

O-Isopropylhydroxylamine (O-iPrHA) is a highly versatile nucleophilic building block utilized extensively in bioconjugation, API synthesis, and the generation of stable O-isopropyl oximes. For researchers and drug development professionals, mastering the solubility profile of this compound is not merely a logistical necessity—it is a strategic lever for optimizing reaction kinetics, yield, and chemoselectivity.

Because the compound is commercially supplied and stored predominantly as its stable hydrochloride salt (O-iPrHA·HCl)[1], application scientists must navigate the thermodynamic dichotomy between the ionic salt and the neutral free base. This whitepaper deconstructs the causality behind the solubility behaviors of O-iPrHA across various organic solvents and provides self-validating protocols for optimizing its use in complex synthetic workflows.

Physicochemical Profiling: The Causality of Solvation

The solubility of O-iPrHA is governed by the interplay between its hydrophobic isopropyl tail and its highly polar, hydrogen-bonding hydroxylamine head group.

The Hydrochloride Salt (O-iPrHA·HCl): As an ionic solid, the hydrochloride salt possesses a high lattice energy. Solvation requires a solvent with a high dielectric constant ( ϵr​ ) and strong hydrogen-bond donating/accepting capabilities to stabilize the [O-iPrHA-H]+ cation and the Cl− anion[2]. Consequently, O-iPrHA·HCl exhibits high solubility in water and polar protic solvents (e.g., methanol, ethanol) but is practically insoluble in non-polar organic solvents like hexanes or dichloromethane (DCM)[1].

The Free Base (O-iPrHA): When deprotonated, the neutral free base exhibits a drastically altered solvation profile. The disruption of the ionic lattice allows the lipophilic isopropyl group to dictate phase partitioning. The free base is highly soluble in a broad spectrum of aprotic organic solvents, including DCM, tetrahydrofuran (THF), and ethyl acetate (EtOAc). Understanding this phase-transfer causality is critical when designing reactions that are sensitive to water or protic solvents, such as EDC/HOBt-mediated peptide couplings[3].

G A O-iPrHA·HCl (Ionic Lattice) B Polar Protic Solvent (e.g., Methanol) A->B Dissolution C Solvated Ions [O-iPrHA-H]+ + Cl- B->C Solvation D Non-Nucleophilic Base (e.g., DIPEA) C->D Deprotonation E O-iPrHA Free Base (Neutral) D->E Neutralization F Aprotic Organic Phase (e.g., DCM, THF) E->F Phase Partitioning

Thermodynamic workflow for in situ free-basing and solvent partitioning.

Quantitative Solubility Matrix

To facilitate rational solvent selection, the quantitative and qualitative solubility data for both the hydrochloride salt and the free base are summarized below. Data is aggregated from topological ESOL models and empirical application notes[2][4][5].

Solvent ClassSpecific SolventDielectric Constant ( ϵr​ )O-iPrHA·HCl (Salt) SolubilityO-iPrHA (Free Base) Solubility
Aqueous Water80.1Highly Soluble (>200 mg/mL)Soluble
Polar Protic Methanol32.7Soluble (~100 mg/mL)Highly Soluble
Polar Protic Ethanol24.5SolubleHighly Soluble
Polar Aprotic DMSO46.7Moderately Soluble (~10 mg/mL)Highly Soluble
Polar Aprotic DMF36.7Poorly SolubleHighly Soluble
Halogenated Dichloromethane8.9InsolubleHighly Soluble
Ethers Tetrahydrofuran7.5InsolubleSoluble
Non-Polar Hexanes1.9InsolubleModerately Soluble

Strategic Solvent Selection in Synthetic Workflows

The choice of solvent directly impacts the reaction mechanism and the requisite state of the O-iPrHA reagent.

Protic Solvents for Oxime Ligation: For the condensation of O-iPrHA with aldehydes or ketones, polar protic solvents (ethanol or methanol) are the gold standard[6]. The HCl salt is directly dissolved, and a mild base (e.g., sodium acetate or pyridine) is added. The protic solvent not only solvates the ionic precursors but also actively participates in the reaction by stabilizing the hemiaminal intermediate via hydrogen bonding, thereby accelerating the dehydration step to form the oxime[7].

Aprotic Solvents for Amide/Peptide Coupling: When coupling O-iPrHA to a carboxylic acid using carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), protic solvents must be strictly avoided to prevent competitive solvolysis of the activated ester. Here, the reaction must be performed in DCM or DMF. Because O-iPrHA·HCl is insoluble in DCM, the scientist must use a soluble organic base (like N,N-Diisopropylethylamine, DIPEA) to generate the free base in situ, driving the dissolution and subsequent nucleophilic attack[3].

G Start Oxime Ligation Setup Solv1 Protic Solvents (EtOH, MeOH) Start->Solv1 Solv2 Aprotic Solvents (DCM, DMF) Start->Solv2 Mech1 Direct Condensation (H-bond stabilized) Solv1->Mech1 Fast kinetics Mech2 Requires Soluble Base (In situ generation) Solv2->Mech2 Base-dependent Prod O-Isopropyl Oxime (High Yield) Mech1->Prod -H2O Mech2->Prod -H2O

Solvent-dependent kinetic pathways in O-isopropyl oxime synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in equilibrium checks and analytical verification steps.

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Purpose: To empirically validate the solubility limit of O-iPrHA·HCl in a target organic solvent prior to scaling up a reaction.

  • Equilibration Setup: Add an excess of O-iPrHA·HCl (e.g., 500 mg) to a sealed borosilicate vial containing 2.0 mL of the target solvent (e.g., anhydrous methanol).

  • Thermal Saturation: Agitate the suspension in a thermostatic shaker bath at exactly 25.0 °C for 48 hours. Causality check: 48 hours ensures thermodynamic equilibrium is reached, negating kinetic dissolution artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25.0 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Analytical Quantification: Dilute a 100 µL aliquot of the filtrate into 900 µL of mobile phase. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) against a pre-established standard calibration curve of O-iPrHA·HCl.

  • Validation: Repeat the sampling at 72 hours. If the concentration variance is <2%, thermodynamic equilibrium is confirmed.

Protocol B: In Situ Free-Basing and Aprotic Coupling (DCM Workflow)

Purpose: To utilize O-iPrHA in a moisture-sensitive peptide coupling reaction where the HCl salt is insoluble.

  • Activation: In a flame-dried round-bottom flask under argon, dissolve the target carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 20 minutes at room temperature to form the active ester.

  • Reagent Preparation: In a separate vial, suspend O-iPrHA·HCl (1.2 eq) in anhydrous DCM. The suspension will be heterogeneous due to insolubility.

  • In Situ Neutralization: Add DIPEA (2.5 eq) dropwise to the O-iPrHA·HCl suspension. Causality check: As the DIPEA deprotonates the salt, the neutral O-iPrHA free base is generated and immediately solvates into the DCM, turning the cloudy suspension into a clear solution.

  • Coupling: Transfer the clear O-iPrHA free base solution to the activated ester flask. Stir for 12 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. The unreacted O-iPrHA (if any remains as a salt) will partition into the aqueous layer, while the highly lipophilic O-isopropyl hydroxamate product remains in the organic phase[8].

References

  • ChemBK. O-Isopropylhydroxylamine hydrochloride - Physico-chemical Properties and Applications. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 12696235, O-(propan-2-yl)hydroxylamine hydrochloride. Retrieved from:[Link]

  • Thieme Connect. Science of Synthesis: Product Class 5: Hydroxylamines. Retrieved from: [Link]

Sources

Foundational

Tautomeric Dynamics in O-Substituted Hydroxylamine Derivatives: Mechanistic Insights and Applications in Drug Development

Executive Summary O-substituted hydroxylamines ( R1​−NH−O−R2​ ) represent a critical structural motif in modern drug discovery and synthetic biology. Unlike traditional unsubstituted hydroxylamines, O-alkylation or O-ary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-substituted hydroxylamines ( R1​−NH−O−R2​ ) represent a critical structural motif in modern drug discovery and synthetic biology. Unlike traditional unsubstituted hydroxylamines, O-alkylation or O-arylation removes the oxygen's ability to act as a primary hydrogen bond donor. This restriction forces the molecule to rely on the nitrogen center for prototropic shifts, fundamentally altering its tautomeric landscape. This whitepaper explores the thermodynamic drivers of O-substituted hydroxylamine tautomerism—specifically the oscillation between the amino-oxy (hydroxylamine) and imino-hydroxy (oxime/nitrone) forms—and details how these dynamics are harnessed in peptide macrocyclization and targeted enzyme inhibition.

Mechanistic Causality in Tautomeric Shifts

The tautomeric equilibrium of O-substituted hydroxylamines is not merely a structural curiosity; it is the thermodynamic steering wheel for the molecule's reactivity. When conjugated with adjacent unsaturated systems or embedded within heterocycles, these molecules exhibit complex prototropic tautomerism.

For instance, in the synthesis of heterocyclic hydroxylamine-O-sulfonates, the relative stability between the hydroxylamine ( D′ ) and oxime ( D′′ ) forms dictates the success of subsequent electrophilic amination reactions[1]. The highly electronegative O-sulfonate group withdraws electron density from the N-O bond. In non-polar environments, the neutral hydroxylamine form is favored. However, in polar solvents, the stabilization of the C=N double bond shifts the equilibrium toward the oxime/nitrone tautomer.

Recent computational studies utilizing B3LYP/6-31G* density functional methods have confirmed that2 in these oxime-nitrone tautomeric systems, heavily influencing their role in nucleophilic addition reactions[2].

Workflow Core O-Substituted Hydroxylamine Motif (R-NH-O-R') Taut1 Hydroxylamine Tautomer (Amino-oxy Form) Core->Taut1 Taut2 Oxime/Nitrone Tautomer (Imino-hydroxy Form) Core->Taut2 Taut1->Taut2 Prototropic Shift App1 Type-II KAHA Ligation (Macrocyclization) Taut1->App1 App2 Enzyme Inhibition (Substrate Analogs) Taut1->App2 App3 Heterocyclic Synthesis (Electrophilic Amination) Taut2->App3 Cond1 Non-Polar Solvents (e.g., CDCl3) Cond1->Taut1 Cond2 Polar Solvents (e.g., DMSO/H2O) Cond2->Taut2

Fig 1. Tautomeric equilibrium of O-substituted hydroxylamines and their divergent applications.

Impact on Drug Development and Synthetic Biology

Peptide Macrocyclization

In the realm of peptide synthesis and structural biology, controlling this tautomerism is paramount. Type-II α -ketoacid-hydroxylamine (KAHA) ligation leverages 3 (such as 5-oxaproline) to bypass the epimerization and oxidation issues inherent to terminal hydroxylamines[3]. By locking the molecule in a stable conformation, the ligation proceeds via an imine capture mechanism followed by loop tautomerization, ensuring high stereoselectivity and excellent yields for macrocyclic peptides.

Targeted Enzyme Inhibition

Pharmacologically, modulating the pKa​ and tautomeric state of these derivatives has yielded potent, charge-deficient analogues. These analogues act as 4, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase[4]. Because their tautomeric drift alters their charge state at physiological pH, they can bind tightly to the active site as substrate mimics without triggering the full catalytic cycle, effectively halting tumor cell proliferation.

Quantitative Data Presentation

The thermodynamic stability of these tautomers dictates their practical application. Table 1 summarizes the solvent-dependent shifts across various functional classes.

Table 1: Thermodynamic and Kinetic Parameters of Tautomeric Equilibria

Compound ClassDominant Tautomer (Non-Polar Solvent)Dominant Tautomer (Polar Solvent) ΔG Shift (kcal/mol)Primary Application
Heterocyclic Hydroxylamine-O-sulfonates Hydroxylamine ( D′ )Oxime ( D′′ )+2.1 to -1.5Precursors for N-N/N-O fused rings
Arylamidoxime Derivatives OximeNitrone+3.4Nucleophilic addition intermediates
5-Oxaproline (O-substituted) HydroxylamineHydroxylamine> +5.0Type-II KAHA Ligation
Charge-Deficient Polyamines Amino-oxyImino-hydroxyVariableOrnithine decarboxylase inhibition

Experimental Protocol: NMR-Guided Resolution and Trapping of Tautomeric Populations

Objective: To quantify the thermodynamic equilibrium of O-substituted hydroxylamine tautomers and trap the reactive nitrone/oxime intermediate for downstream synthesis. This protocol acts as a self-validating system by using solvent dielectric constants as an internal control for tautomeric shifts.

Step 1: Differential Solvent Preparation

  • Action: Prepare 0.05 M solutions of the O-substituted hydroxylamine in both CDCl3​ (low dielectric constant, ϵ=4.8 ) and DMSO−d6​ ( ϵ=46.8 ).

  • Causality: The dielectric constant directly modulates the stabilization of the charge-separated nitrone tautomer. Using paired solvents creates a self-validating baseline; if tautomerism is present, the equilibrium constant ( Keq​ ) will shift predictably between the two environments, confirming the structural dynamic rather than a synthetic impurity.

Step 2: Low-Temperature Variable NMR (VT-NMR)

  • Action: Acquire 1H and 13C NMR spectra starting at 298 K, cooling the probe in 10 K increments down to 233 K.

  • Causality: At room temperature, rapid prototropic exchange often broadens the N-H and adjacent C-H signals, obscuring the tautomeric ratio. Cooling the sample drops the proton exchange rate below the NMR timescale, resolving distinct, quantifiable peaks for both the hydroxylamine and oxime/nitrone forms.

Step 3: In Situ Chemical Trapping

  • Action: To the DMSO−d6​ sample, add 1.2 equivalents of an unactivated alkene (e.g., a 1,2-diaza-1,3-diene) directly into the NMR tube. Monitor the reaction via 1H NMR over 4 hours.

  • Causality: The nitrone tautomer, while often thermodynamically less stable, is kinetically more reactive toward cycloaddition or nucleophilic attack[2]. Trapping the intermediate drives the Le Chatelier equilibrium forward. The emergence of the cycloadduct validates the presence of the transient tautomer even if its initial steady-state concentration was below the NMR detection threshold in Step 2.

References

  • Recent advances in peptide macrocyclization strategies Chemical Society Reviews (RSC Publishing)[Link]

  • Charge Deficient Analogues of the Natural Polyamines Ingenta Connect[Link]

  • ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates ResearchGate[Link]

  • Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions RSC Advances (RSC Publishing)[Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Oxime Ligation Using O-Isopropylhydroxylamine: A Comprehensive Application Note &amp; Protocol

Strategic Rationale & Scope Oxime ligation has established itself as a premier bioorthogonal chemistry technique, highly prized for its chemoselectivity and the exceptional hydrolytic stability of the resulting conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

Oxime ligation has established itself as a premier bioorthogonal chemistry technique, highly prized for its chemoselectivity and the exceptional hydrolytic stability of the resulting conjugate. Utilizing Hydroxylamine, O-(1-methylethyl)- (commonly known as O-isopropylhydroxylamine or O-iPrHA, typically supplied as a hydrochloride salt) offers distinct structural advantages over standard methoxyamines or aminooxy-peptides.

The bulky isopropyl group modulates the lipophilicity, metabolic stability, and steric profile of the resulting oxime, making it a highly valuable motif in drug discovery, peptide-oligonucleotide conjugation, and materials science (). This application note provides the mechanistic grounding and self-validating protocols necessary to execute O-iPrHA ligations in both organic and aqueous environments.

Mechanistic Insights: The Causality of Oxime Ligation

Oxime formation proceeds via a nucleophilic addition-elimination mechanism. The α-effect of the adjacent oxygen atom renders the nitrogen of O-isopropylhydroxylamine highly nucleophilic. However, the reaction rate is dictated by a strict set of physicochemical parameters:

  • The pH Paradox : The initial nucleophilic attack requires the hydroxylamine to be in its free base form (favored at higher pH), whereas the subsequent dehydration of the tetrahedral carbinolamine intermediate requires protonation (favored at lower pH). Consequently, the uncatalyzed reaction exhibits a sluggish pH optimum between 4.0 and 5.0.

  • Aniline Catalysis : To bypass this kinetic bottleneck in aqueous bioorthogonal applications, nucleophilic catalysts such as aniline are employed. Aniline rapidly condenses with the carbonyl to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the parent carbonyl, facilitating rapid transimination by O-isopropylhydroxylamine to yield the stable O-isopropyl oxime ().

Reaction Network Visualization

G A Carbonyl Substrate (Aldehyde/Ketone) C Schiff Base Intermediate (Highly Electrophilic) A->C + Aniline (Fast) F O-Isopropyl Oxime (Stable Conjugate) A->F Direct Addition (Slow, pH 4-6) B Aniline Catalyst (Nucleophilic Attack) B->C E Tetrahedral Aminal Intermediate C->E + O-iPrHA (Transimination) D O-Isopropylhydroxylamine (O-iPrHA) D->E E->F - Aniline (Irreversible)

Aniline-catalyzed oxime ligation pathway using O-isopropylhydroxylamine.

Quantitative Data Presentation

To demonstrate the efficacy of O-isopropylhydroxylamine across different regimes, the following table summarizes reaction kinetics and yields under both traditional organic synthesis conditions and aqueous bioorthogonal conditions.

Table 1: Comparative Yields and Kinetics of O-Isopropyl Oxime Formation

Substrate TypeReaction MediumCatalyst / BaseTempTimeConversion / Yield
4-ChlorobenzaldehydeMethanolSodium Acetate (1.2 eq)Reflux3 h>95% (Isolated)
Aliphatic KetoneTHF / WaterPyrrolidine (20 mol%)25°C6 h88% (NMR)
Peptide-Aldehyde100 mM NaOAc (pH 4.5)None25°C24 h~45% (HPLC)
Peptide-Aldehyde100 mM NaOAc (pH 4.5)Aniline (100 mM)25°C2 h>95% (HPLC)

Data synthesized from standard oxime ligation kinetics () and O-alkylhydroxylamine protocols.

Experimental Protocols
Protocol A: Small-Molecule Synthesis of O-Isopropyl Oximes (Organic Phase)

Objective : High-yield derivatization of aldehydes/ketones for structure-activity relationship (SAR) studies. Self-Validating Rationale : Because O-iPrHA is supplied as a hydrochloride salt, an exogenous base is required. Sodium acetate is selected over stronger bases (like NaOH) because it buffers the reaction, preventing base-catalyzed side reactions (e.g., aldol condensation of the starting material). Methanol serves as a polar protic solvent that stabilizes the tetrahedral intermediate, while reflux conditions provide the activation energy required to drive the dehydration step to completion.

Step-by-Step Methodology :

  • Preparation : In a 50 mL round-bottom flask, dissolve the target aldehyde or ketone (1.0 mmol) in 10 mL of anhydrous methanol.

  • Reagent Addition : Add O-isopropylhydroxylamine hydrochloride (1.1 mmol, ~122.6 mg) to the solution.

    • Causality: A slight 10% molar excess ensures complete consumption of the limiting carbonyl substrate without complicating downstream purification.

  • Base Addition : Add sodium acetate (1.2 mmol, ~98.4 mg) to the reaction mixture. Stir for 5 minutes at room temperature.

    • Causality: This allows for the in situ generation of the free hydroxylamine base, shifting the equilibrium toward the nucleophilic active species.

  • Reaction Execution : Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) with continuous magnetic stirring for 3 hours.

  • Monitoring : Monitor reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1). The O-isopropyl oxime will typically run higher (less polar) than the parent carbonyl.

  • Workup & Isolation : Upon completion, cool the mixture to room temperature. Remove methanol under reduced pressure using a rotary evaporator. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification : Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography if necessary.

Protocol B: Bioorthogonal Peptide Ligation using O-Isopropylhydroxylamine (Aqueous Phase)

Objective : Chemoselective conjugation of an O-iPrHA-modified payload to an aldehyde-tagged protein or peptide. Self-Validating Rationale : At physiological or mildly acidic pH, direct oxime formation is kinetically trapped. The addition of 100 mM aniline acts as a nucleophilic catalyst, accelerating the reaction by orders of magnitude through the highly reactive Schiff base intermediate. This allows for rapid conjugation before biological degradation or off-target reactions can occur ().

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 100 mM Sodium Acetate buffer, adjusting the pH to 4.5 - 5.0 using glacial acetic acid.

    • Causality: This specific pH range perfectly balances the protonation state required for aniline catalysis (forming the iminium ion) and the final oxime dehydration step.

  • Catalyst Stock : Prepare a 1.0 M stock solution of aniline in DMSO. (Caution: Aniline is toxic; handle in a fume hood).

  • Substrate Solubilization : Dissolve the aldehyde-tagged peptide/protein in the acetate buffer to a final concentration of 50-100 µM.

  • Reaction Assembly :

    • Add the O-isopropylhydroxylamine-functionalized probe to a final concentration of 200-500 µM (a 2 to 5-fold molar excess).

    • Inject the aniline stock solution to achieve a final concentration of 100 mM (e.g., 10 µL of 1M stock per 100 µL reaction volume).

  • Incubation : Vortex gently and incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours.

  • Quenching & Purification : Quench the reaction by diluting 10-fold with pure water or by immediately injecting the mixture onto a preparative HPLC or size-exclusion chromatography (SEC) column.

    • Causality: Immediate separation isolates the highly stable O-isopropyl oxime conjugate from excess reagents and the toxic aniline catalyst, locking the bioorthogonal tag in place.

References
  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic Catalysis of Oxime Ligation." Angewandte Chemie International Edition, 45(45), 7581-7584. Available at:[Link]

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Available at:[Link]

  • US Patent 9,758,533 B2. "Rapid and efficient bioorthogonal ligation reaction and boron-containing heterocycles useful in conjunction therewith." Google Patents.
Application

Application of O-isopropylhydroxylamine in Peptide Synthesis: A Technical Guide for Researchers

Introduction to O-isopropylhydroxylamine in Peptide Chemistry The chemical synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development, enabling the creation of novel therapeutics, resea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to O-isopropylhydroxylamine in Peptide Chemistry

The chemical synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development, enabling the creation of novel therapeutics, research tools, and biomaterials.[1] The process involves the stepwise coupling of amino acids, a task that demands precise control over reactive functional groups to ensure the desired sequence and prevent unwanted side reactions.[2] Within the vast toolkit of peptide chemists, specialized reagents are employed to introduce unique functional groups or to facilitate challenging coupling reactions. O-isopropylhydroxylamine is one such versatile reagent, primarily utilized for the synthesis of peptide hydroxamic acids, a class of molecules with significant biological activity.[3]

This guide provides a detailed overview of the application of O-isopropylhydroxylamine in peptide synthesis. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the chemical principles behind its use. We will explore its primary role in the formation of C-terminal O-isopropyl hydroxamates in both solution-phase and solid-phase synthesis, and discuss its potential application in modern peptide ligation strategies.

Fundamentals of O-isopropylhydroxylamine Chemistry

O-isopropylhydroxylamine (most commonly available as its hydrochloride salt) is an O-alkylated hydroxylamine derivative. Its utility in peptide synthesis stems from the nucleophilic character of its amino group, which can react with activated carboxylic acids to form a stable N-O bond.

The isopropyl group serves as a protecting group for the hydroxyl function of the hydroxamic acid. This is crucial because unprotected hydroxamic acids can be readily hydrolyzed or participate in side reactions under certain synthesis conditions.[4] The choice of an O-alkyl group influences the stability and properties of the resulting hydroxamate. Compared to the frequently used O-benzyl group, which requires hydrogenolysis for removal, the O-isopropyl group offers different steric and electronic properties and is stable to many common deprotection conditions.[5]

Table 1: Physicochemical and Safety Data for O-Isopropylhydroxylamine Hydrochloride

PropertyValueReference
Chemical Formula C₃H₁₀ClNO[6]
Molecular Weight 111.57 g/mol [6]
Appearance White to beige crystalline solid[6]
Melting Point 159-160 °C (with decomposition)[6]
Solubility Soluble in water; estimated solubility in DMSO ~10 mg/mL[6]
Handling Handle in accordance with safety data sheets. It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.[6]

Application I: Synthesis of C-Terminal Peptide Hydroxamic Acids

Peptide hydroxamic acids are a critical class of compounds, renowned for their ability to chelate metal ions. This property makes them potent inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are key targets in cancer, inflammation, and neurodegenerative disease research.[4][3] The synthesis of these molecules typically involves the coupling of a peptide's C-terminal carboxylic acid with a hydroxylamine derivative.

Reaction Mechanism

The formation of a peptide O-isopropyl hydroxamate occurs via a standard nucleophilic acyl substitution reaction. The C-terminal carboxylic acid of the peptide is first activated using a coupling reagent (e.g., EDC, HCTU, or by conversion to a mixed anhydride). This generates a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of O-isopropylhydroxylamine, yielding the desired O-protected hydroxamic acid.

Hydroxamate Formation Mechanism Peptide_COOH Peptide-COOH Coupling_Reagent + Coupling Reagent (e.g., EDC/HOBt) Activated_Intermediate Peptide-CO-X (Activated Intermediate) Coupling_Reagent->Activated_Intermediate Activation Hydroxylamine + H₂N-O-iPr Product Peptide-CONH-O-iPr (O-Isopropyl Hydroxamate) Hydroxylamine->Product Nucleophilic Attack Byproduct + Byproduct Synthesis Workflows cluster_0 Solution-Phase Synthesis cluster_1 Solid-Phase Synthesis (Cleavage) sps_start Protected Peptide Acid sps_couple Couple with H₂N-O-iPr (EDC, HOBt, DIPEA) sps_start->sps_couple sps_workup Aqueous Workup sps_couple->sps_workup sps_purify Purification (Chromatography) sps_workup->sps_purify sps_end Final Product sps_purify->sps_end spps_start Peptide on Resin spps_cleave Cleave with H₂N-O-iPr / DIPEA spps_start->spps_cleave spps_filter Filter Resin & Concentrate spps_cleave->spps_filter spps_purify Purification (HPLC) spps_filter->spps_purify spps_end Final Product spps_purify->spps_end KAHA Ligation Mechanism Peptide1_Keto Peptide₁-CO-COOH (α-Ketoacid) Peptide2_NHOH + H₂N-O-iPr-Peptide₂ (N-terminal O-isopropylhydroxylamine) Intermediate Peptide₁-CO-C(=N-O-iPr)-Peptide₂ (Oxime Intermediate) Peptide2_NHOH->Intermediate Condensation Product Peptide₁-CO-N(O-iPr)-Peptide₂ (N-isopropyloxy-amide bond) Intermediate->Product Rearrangement (if applicable) or Decarboxylative Ligation

Sources

Method

Application Notes and Protocols: The Use of O-(1-methylethyl)hydroxylamine in Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of bioconjugation, the formation of stable covalent linkages between biomolecules and synthetic probes, drugs, or polymers is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the formation of stable covalent linkages between biomolecules and synthetic probes, drugs, or polymers is paramount. Among the array of chemical reactions available, oxime ligation—the reaction between an aminooxy (or hydroxylamine) compound and a carbonyl group (aldehyde or ketone)—has emerged as a robust and highly chemoselective strategy.[1][2][3] This reaction is a cornerstone of "click chemistry" due to its high efficiency under mild, aqueous conditions and the exceptional stability of the resulting oxime bond, particularly at physiological pH.[2][3][4]

This guide focuses on a specific aminooxy reagent, Hydroxylamine, O-(1-methylethyl)- , also known as Isopropoxyamine or O-isopropylhydroxylamine . While the principles of oxime ligation are broadly applicable, the choice of the O-substituent on the hydroxylamine can subtly influence reactivity, stability, and the physicochemical properties of the final bioconjugate. The isopropyl group, a small, branched alkyl chain, offers a unique balance of steric and electronic properties that can be advantageous in specific bioconjugation applications.

These application notes provide a comprehensive overview of the use of O-isopropylhydroxylamine in bioconjugation, from the underlying chemical principles to detailed experimental protocols. We will delve into the mechanism of oxime formation, the factors governing its stability, and practical applications in the development of novel bioconjugates.

The Chemistry of Oxime Ligation

Oxime ligation is a condensation reaction between an aminooxy group (-ONH₂) and an aldehyde or a ketone to form a stable oxime linkage (-O-N=C-). This reaction is highly chemoselective, as aminooxy and carbonyl groups are bioorthogonal, meaning they do not typically react with other functional groups found in biological systems.[2][5]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of O-isopropylhydroxylamine, a potent nucleophile due to the alpha effect, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.[5][6][7]

  • Dehydration: The tetrahedral intermediate then undergoes acid-catalyzed dehydration to yield the final oxime product and a molecule of water.[5][6]

The overall reaction rate is pH-dependent, with the optimal pH for uncatalyzed reactions typically falling in the range of 4 to 5.[2][4] This is because the reaction requires a fine balance: the carbonyl group needs to be sufficiently protonated to enhance its electrophilicity, while the aminooxy group must remain deprotonated to act as a nucleophile.

Catalysis of Oxime Ligation

While oxime formation can proceed without a catalyst, the reaction rate at neutral pH can be slow, especially at low reactant concentrations.[6][8] To overcome this limitation, nucleophilic catalysts, most notably aniline and its derivatives, are often employed to accelerate the reaction.[2][8][9] The catalyst forms a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the hydroxylamine.[9]

Visualization of the Reaction Mechanism

Caption: Mechanism of Oxime Formation.

Stability of the Oxime Linkage

A key advantage of the oxime linkage in bioconjugation is its remarkable hydrolytic stability, especially when compared to other imine-based linkages like hydrazones.[4][10][11] This stability is crucial for applications where the bioconjugate must remain intact under physiological conditions for extended periods.

The enhanced stability of oximes is attributed to the high electronegativity of the oxygen atom adjacent to the imine nitrogen.[4] This reduces the basicity of the nitrogen, making it less susceptible to protonation, which is the initial step in the acid-catalyzed hydrolysis mechanism.[4][5]

Comparative Stability Data

The following table summarizes the relative hydrolytic stability of oxime and hydrazone linkages, highlighting the superior stability of the oxime bond.

Linkage TypeRelative Rate of Hydrolysis (k_rel)General Stability Trend
Oxime 1 Very High
Methylhydrazone~600Low
Acetylhydrazone~300Moderate
Semicarbazone~160Moderate
Data adapted from Kalia and Raines (2008) and presented for comparative purposes. Absolute rates are dependent on specific molecular structures and conditions.[11]
Factors Influencing Oxime Stability:
  • pH: Hydrolysis is acid-catalyzed, so the oxime linkage is most stable at neutral or slightly alkaline pH and becomes more labile under acidic conditions (pH < 5).[4][12]

  • Carbonyl Source: Oximes derived from ketones are generally more sterically hindered and thus more stable than those derived from aldehydes.[4][5]

  • Temperature: As with most chemical reactions, elevated temperatures can accelerate the rate of hydrolysis.[4]

Experimental Protocols

This section provides detailed protocols for the use of O-isopropylhydroxylamine in bioconjugation. These protocols are intended as a starting point and may require optimization depending on the specific biomolecule and application.

Part 1: Introduction of Carbonyl Groups into Biomolecules

Before conjugation with O-isopropylhydroxylamine, a carbonyl group (aldehyde or ketone) must be introduced into the target biomolecule. Several methods can be employed for this purpose.

Protocol 1A: Oxidation of Glycoproteins to Generate Aldehydes

This protocol describes the mild periodate oxidation of cis-diols in carbohydrate moieties of glycoproteins to generate aldehyde groups.[13]

Materials:

  • Glycoprotein of interest (e.g., antibody)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5[13]

  • Glycerol

  • Desalting column (e.g., PD-10)

Procedure:

  • Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Cool the protein solution to 0-4°C on ice.

  • Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice in the dark for 30 minutes.

  • Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate on ice for 10-15 minutes.

  • Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the subsequent oxime ligation step (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).

  • Determine the protein concentration of the aldehyde-functionalized glycoprotein.

Part 2: Oxime Ligation with O-Isopropylhydroxylamine

This protocol describes the conjugation of an aldehyde-functionalized biomolecule with O-isopropylhydroxylamine hydrochloride.

Materials:

  • Aldehyde-functionalized biomolecule (from Part 1)

  • O-Isopropylhydroxylamine hydrochloride[14][15]

  • Ligation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Aniline (optional, as a catalyst)[8]

  • DMSO or DMF (for dissolving O-isopropylhydroxylamine hydrochloride if needed)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare a stock solution of O-isopropylhydroxylamine hydrochloride (e.g., 100 mM) in the ligation buffer or a minimal amount of an organic co-solvent like DMSO.

  • In a reaction vessel, combine the aldehyde-functionalized biomolecule with a 10- to 100-fold molar excess of O-isopropylhydroxylamine hydrochloride.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Once the reaction is complete, purify the bioconjugate from excess reagents using a suitable method like size-exclusion chromatography or dialysis against an appropriate storage buffer.

Visualization of the Experimental Workflow

Bioconjugation_Workflow cluster_prep Biomolecule Preparation cluster_ligation Oxime Ligation cluster_purification Purification & Analysis start Start with Glycoprotein oxidation Periodate Oxidation (NaIO₄, pH 5.5) start->oxidation Step 1 quench Quench with Glycerol oxidation->quench Step 2 desalt1 Desalting Column quench->desalt1 Step 3 aldehyde_protein Aldehyde-Functionalized Biomolecule desalt1->aldehyde_protein ligation Incubation (pH 7.2, RT or 37°C) aldehyde_protein->ligation reagent O-Isopropylhydroxylamine (+/- Aniline Catalyst) reagent->ligation purify Purification (SEC or Dialysis) ligation->purify Step 4 analyze Characterization (SDS-PAGE, MS, HPLC) purify->analyze Step 5 final_product Purified Bioconjugate analyze->final_product

Caption: General workflow for bioconjugation using O-isopropylhydroxylamine.

Part 3: Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to confirm successful ligation and determine the degree of labeling.

  • SDS-PAGE: A shift in the molecular weight of the protein after conjugation can indicate the successful attachment of the payload.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the bioconjugate, allowing for the determination of the number of conjugated molecules per biomolecule.

  • HPLC (High-Performance Liquid Chromatography): Can be used to assess the purity of the conjugate and separate it from unreacted biomolecules.

  • UV-Vis Spectroscopy: If the payload has a distinct chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling.

Applications in Research and Drug Development

The use of O-isopropylhydroxylamine for oxime ligation enables a wide range of applications in bioconjugation chemistry.

  • Antibody-Drug Conjugates (ADCs): The stable oxime linkage is well-suited for attaching potent cytotoxic drugs to antibodies for targeted cancer therapy.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties. O-isopropylhydroxylamine can be used to link PEG moieties to proteins.

  • Surface Immobilization: Biomolecules can be immobilized on surfaces functionalized with aldehyde or ketone groups for applications in diagnostics and biosensors.

  • Fluorescent Labeling: The attachment of fluorescent dyes to biomolecules via oxime ligation allows for their visualization and tracking in biological systems.[13]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Conjugation Yield Inefficient aldehyde formationOptimize periodate concentration and reaction time.
Sub-optimal pH for ligationPerform the ligation at a pH between 6.0 and 7.5. For uncatalyzed reactions, a more acidic pH (4.5-5.5) may be beneficial if the biomolecule is stable.[4]
Inactive O-isopropylhydroxylamineUse a fresh batch of the reagent.
Precipitation of Biomolecule High concentration of organic co-solventMinimize the use of DMSO or DMF for dissolving the hydroxylamine reagent.
pH instability of the biomoleculeEnsure the biomolecule is stable at the chosen reaction pH.
Hydrolysis of the Conjugate Storage in acidic bufferStore the final conjugate in a buffer with a pH of 7.0 or higher.
Prolonged exposure to high temperaturesStore the conjugate at 4°C or -20°C.[4]

Conclusion

O-(1-methylethyl)hydroxylamine is a valuable reagent in the bioconjugation toolkit. Its ability to form highly stable oxime linkages with carbonyl-containing biomolecules under mild conditions makes it suitable for a wide range of applications, from the development of targeted therapeutics to the creation of advanced diagnostic tools. By understanding the underlying chemistry and following robust experimental protocols, researchers can effectively leverage the power of oxime ligation to advance their scientific and drug development goals.

References

  • Kauth, F., & Klok, H. A. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10189–10231. [Link]

  • Kauth, F., & Klok, H. A. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Kauth, F., & Klok, H. A. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Request PDF. [Link]

  • Dirksen, A., & Hackeng, T. M. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry. [Link]

  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34–41. [Link]

  • Bernardes, G. J. L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]

  • Bernardes, G. J. L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]

  • Nativi, C., et al. (2018). Synthesis of O-Amino Sugars and Nucleosides. PMC. [Link]

  • Dawson, P. E. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]

  • Finn, M. G., et al. (2007). Aminooxy End-Functionalized Polymers Synthesized by ATRP for Chemoselective Conjugation to Proteins. Macromolecules. [Link]

  • Webb, S. J., et al. (2017). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. PMC. [Link]

  • Mejia, O., & Deiters, A. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PMC. [Link]

  • Boturyn, D., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3492-3496. [Link]

  • MySkinRecipes. (n.d.). O-Isopropylhydroxylamine hydrochloride. MySkinRecipes. [Link]

  • Bertozzi, C. R., et al. (2004). A Versatile Set of Aminooxy Amino Acids for the Synthesis of Neoglycopeptides. Request PDF. [Link]

  • Bernardes, G. J. L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Dirksen, A., & Hackeng, T. M. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Request PDF. [Link]

  • Google Patents. (n.d.). Purification method of cyclohexanone-oxime.
  • Dirksen, A., & Hackeng, T. M. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Mobin, S. M., & Imperiali, B. (2018). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydroxylamine, O-methyl- (CAS 67-62-9). Cheméo. [Link]

  • Kalia, J. (2009). Bioconjugation: Linkage Stability and Novel Methods. Raines Lab. [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE. Ataman Kimya. [Link]

  • Quora. (2023, February 16). What are the properties of hydroxylamine?. Quora. [Link]

  • Mobin, S. M., & Imperiali, B. (2018). Methyl N,O‐hydroxylamine linker synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bioconjugation Protocols: Strategies and Methods. ResearchGate. [Link]

  • Bode, J. W., et al. (2022). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Wikipedia. [Link]

  • Ataman Kimya. (n.d.). N-ISOPROPYL HYDROXYLAMINE (IPHA). Ataman Kimya. [Link]

  • National Library of Medicine. (n.d.). Bioconjugation : methods and protocols. National Library of Medicine. [Link]

  • Niemeyer, C. M. (Ed.). (2004). Bioconjugation Protocols. Humana Press. [Link]

  • Organic Syntheses. (n.d.). (23.0 mL, 40% w/v aq., 8.8 M, 0.20 mol) is added via syringe over 5 min resulting in the suspension becoming pale yellow in color. Organic Syntheses. [Link]

Sources

Application

O-Isopropylhydroxylamine as a Reagent for Carbohydrate Modification: Application Notes &amp; Protocols

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary The structural complexity and dynamic nature of car...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary

The structural complexity and dynamic nature of carbohydrates present significant challenges in glycomics and pharmaceutical development. At the core of these challenges is the reducing end of the glycan, which exists in a dynamic equilibrium between a cyclic hemiacetal and an open-chain aldehyde/ketone.

O-Isopropylhydroxylamine (O-iPrHA) , typically supplied as a stable hydrochloride salt, has emerged as a highly effective reagent for the chemoselective modification of these reducing sugars. By forming stable O-isopropyl oxime ethers, this reagent locks the carbohydrate in its open-chain conformation. The addition of the isopropyl group provides a critical hydrophobic tag that enhances reverse-phase liquid chromatography (RP-HPLC) retention and improves electrospray ionization (ESI) efficiency for mass spectrometry (MS). Furthermore, it serves as a foundational building block in the synthesis of bioorthogonal metabolic precursors for bacterial labeling.

Mechanistic Principles & Rationale

The reaction between O-isopropylhydroxylamine and a reducing carbohydrate proceeds via a nucleophilic addition-elimination mechanism 1[1].

Because the reactive open-chain aldehyde form is present in low concentrations (often <1% at equilibrium), the reaction relies on Le Chatelier's principle. As the free amine of O-iPrHA attacks the electrophilic carbonyl carbon, it forms a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the O-isopropyl oxime[1].

Causality of Reaction Conditions:

  • pH Control (4.5–5.5): The reaction requires a delicate proton balance. The pH must be low enough to protonate the hydroxyl group of the carbinolamine (facilitating water as a leaving group) but high enough to ensure the O-iPrHA amine remains sufficiently unprotonated to act as a nucleophile.

  • E/Z Isomerism: The resulting carbon-nitrogen double bond restricts rotation, leading to a mixture of E and Z isomers. For analytical workflows where single peaks are desired, the oxime can be subsequently reduced to an alkoxyamine using sodium cyanoborohydride (NaCNBH₃) 2[2].

Mechanism A Reducing Glycan (Hemiacetal) B Open-chain Aldehyde/Ketone A->B Mutarotation (Equilibrium) C Tetrahedral Carbinolamine B->C + O-iPrHA Nucleophilic Attack D O-Isopropyl Oxime (E/Z Isomers) C->D - H2O (Acid Catalyzed)

Reaction mechanism of O-isopropylhydroxylamine with a reducing glycan.

Quantitative Data: Reagent Comparison & Optimization

To justify the selection of O-isopropylhydroxylamine over other derivatization tags, we must evaluate its impact on chromatographic and mass spectrometric behavior. The isopropyl moiety strikes an optimal balance between added lipophilicity and steric hindrance.

Table 1: Comparative Analysis of Hydroxylamine Derivatization Tags for Glycomics

ReagentLogP ContributionTypical Yield (1h, 60°C)RP-HPLC Retention ShiftMS Ionization Enhancement
Unmodified Glycan N/AN/ABaseline (Poor)Low
Hydroxylamine (O-H) Very Low>95%MinimalLow
O-Methylhydroxylamine Low>95%Moderate (+)Moderate
O-Isopropylhydroxylamine Moderate >90% High (+++) High
O-Benzylhydroxylamine High~85%Very High (++++)Very High (Sterically bulky)

Table 2: Optimization Parameters for O-Isopropyl Oxime Ligation

ParameterOptimal RangeCausality / Effect of Deviation
pH 4.5 – 5.5< 4.0 : Nucleophile protonated (reaction stalls). > 6.0 : Dehydration step inhibited.
Temperature 50°C – 65°CAccelerates mutarotation. >70°C risks desialylation of complex glycans.
Base / Buffer Sodium AcetateBuffers the HCl salt of the reagent effectively within the optimal pH window.

Experimental Protocols

Protocol A: Analytical Derivatization of Reducing Glycans for LC-MS

This self-validating protocol is designed for the tagging of enzymatically released N-glycans prior to RP-HPLC-MS analysis.

Workflow S1 1. Glycan Release (Enzymatic/Chemical) S2 2. Oxime Derivatization (O-iPrHA·HCl, pH 5.0) S1->S2 S3 3. Optional Reduction (NaCNBH3 to Alkoxyamine) S2->S3 S4 4. Analytical Resolution (RP-HPLC / MS) S3->S4

Standard workflow for glycan analysis using O-isopropylhydroxylamine derivatization.

Materials:

  • Lyophilized glycan sample (e.g., released via PNGase F).

  • O-Isopropylhydroxylamine hydrochloride (O-iPrHA·HCl).

  • Sodium acetate buffer (1 M, pH 5.0).

  • Sodium cyanoborohydride (NaCNBH₃) (Optional, for reduction).

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 11.2 mg of O-iPrHA·HCl (0.1 mmol) in 100 µL of 1 M sodium acetate buffer (pH 5.0) to create a 1 M labeling solution. Note: The basicity of acetate neutralizes the HCl salt, liberating the active nucleophile.

  • Derivatization: Add 10 µL of the labeling solution to the lyophilized glycan sample (approx. 10-50 µg). Vortex thoroughly.

  • Incubation: Heat the mixture in a thermocycler or heat block at 60°C for 2 hours. This temperature provides the kinetic energy required to shift the mutarotation equilibrium toward the open-chain aldehyde.

  • Optional Reduction (To eliminate E/Z split peaks): Cool the sample to room temperature. Add 2 µL of a freshly prepared 0.5 M NaCNBH₃ solution in methanol3[3]. Incubate at 40°C for 1 hour.

  • Validation & Cleanup: Purify the tagged glycans using a standard Solid Phase Extraction (SPE) cartridge (e.g., porous graphitized carbon or HILIC) to remove excess salts and unreacted O-iPrHA. Elute and lyophilize for LC-MS injection.

Protocol B: Preparative Synthesis of D-Arabinose O-Isopropyl Oxime

This protocol describes the synthesis of a protected monosaccharide intermediate. Such intermediates are critical for synthesizing bioorthogonal reporters like 5-azido-5-deoxy-D-arabinose (Ara-N3), which are metabolically incorporated into the lipopolysaccharide (LPS) layer of Gram-negative bacteria 4[4].

Materials:

  • D-Arabinose (1.0 eq, 150 mg, 1.0 mmol)

  • O-Isopropylhydroxylamine hydrochloride (1.2 eq, 134 mg, 1.2 mmol)

  • Anhydrous Pyridine (5 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend D-arabinose (150 mg) in 5 mL of anhydrous pyridine under an inert nitrogen atmosphere.

  • Reagent Addition: Add O-isopropylhydroxylamine hydrochloride (134 mg) in one portion. Causality: Pyridine acts as both the solvent and the base. It neutralizes the hydrochloride salt, driving the formation of the oxime ether without the need for aqueous buffers, which is crucial for subsequent anhydrous protection steps.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 8:2). The product will appear as a new, more lipophilic spot compared to the baseline D-arabinose.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure (co-evaporate with toluene 3x to remove residual pyridine).

  • Validation: The crude residue (a mixture of E- and Z-oxime ethers) is typically used directly in the next synthetic step (e.g., isopropylidene acetal protection using 2,2-dimethoxypropane and p-toluenesulfonic acid) without further purification, as the oxime geometry will be resolved or hydrolyzed in later stages[4].

Troubleshooting & Quality Control

  • Incomplete Derivatization (Protocol A): If LC-MS shows a high abundance of unmodified glycans, verify the pH of the sodium acetate buffer. If the pH has drifted below 4.0, the nucleophile is inactive. Adjust to pH 5.0.

  • Peak Doubling in HPLC: Oxime formation inherently produces E and Z stereoisomers, which often resolve into two distinct peaks on reverse-phase columns. To validate that peak doubling is due to isomerism and not a side reaction, perform the optional NaCNBH₃ reduction step (Protocol A, Step 4). If the two peaks merge into a single peak (the corresponding N-alkoxyamine), the system is validated.

  • Poor Solubility (Protocol B): D-arabinose may initially have poor solubility in pyridine. Do not add water. The solubility will naturally increase as the sugar mutarotates and reacts to form the highly soluble open-chain oxime.

References

  • BenchChem.
  • Dumont et al. "NEW 5-AZIDO-5-DEOXY-2:3-ISOPROPYLIDENE-D-ARABINOSE COMPOUNDS; THEIR METHOD OF MANUFACTURE AND THEIR USE FOR THE SYNTHESIS OF ARA-N3, KDO-N3 AND 4EKDO-N3.
  • Nelson et al. "Substituted tetracycline compounds." U.S.
  • Science of Synthesis. "Product Class 5: Hydroxylamines." Thieme Connect.

Sources

Method

Application Notes and Protocols for the Preparation of Peptide Hydroxamic Acids using O-(1-Methylethyl)hydroxylamine

Introduction: The Significance of Peptide Hydroxamic Acids in Modern Drug Discovery Peptide hydroxamic acids are a pivotal class of compounds in medicinal chemistry, primarily recognized for their potent ability to chela...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Peptide Hydroxamic Acids in Modern Drug Discovery

Peptide hydroxamic acids are a pivotal class of compounds in medicinal chemistry, primarily recognized for their potent ability to chelate metal ions within the active sites of metalloenzymes.[1][2] This chelating property, conferred by the hydroxamic acid moiety (-CONHOH), makes them highly effective inhibitors of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[2][3] The dysregulation of these enzymes is implicated in a wide range of pathologies, including cancer, inflammatory diseases, and cardiovascular conditions.[3][4][5] Consequently, peptide hydroxamic acids have emerged as a promising scaffold for the development of novel therapeutics.

The synthesis of these molecules, however, presents unique challenges. The unprotected hydroxamic acid functional group is sensitive to many standard peptide synthesis conditions. A common and effective strategy to circumvent this issue is the use of a protected hydroxylamine derivative during the coupling step, followed by a final deprotection to unveil the active hydroxamic acid.[6] This guide provides a detailed examination of the use of O-(1-methylethyl)hydroxylamine, also known as O-isopropylhydroxylamine, for the preparation of peptide hydroxamic acids.

Rationale for Using O-(1-Methylethyl)hydroxylamine

The use of a protecting group on the hydroxylamine is crucial to prevent undesirable side reactions and to ensure high yields during the coupling of the C-terminal carboxylic acid of a peptide.[6] O-alkyated hydroxylamines are frequently employed for this purpose. The O-isopropyl group offers a balance of stability and potential for cleavage. It is generally stable to the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS) and the standard coupling conditions.[7] The core concept is to first synthesize the O-isopropyl protected peptide hydroxamic acid, which is more stable, and then remove the isopropyl group in the final step to yield the desired product.

Key Advantages of the O-Protected Strategy:

  • Increased Nucleophilicity of the Amine: The protecting group allows for the selective reaction of the nitrogen atom of the hydroxylamine with the activated carboxylic acid of the peptide.

  • Prevention of Side Reactions: It minimizes the potential for O-acylation and other side reactions that can occur with unprotected hydroxylamine.

  • Improved Stability: The protected intermediate is generally more stable to the conditions of peptide synthesis and purification than the final hydroxamic acid.

Physicochemical and Safety Data

A summary of essential quantitative data for O-(1-methylethyl)hydroxylamine hydrochloride is presented in Table 1. It is imperative to handle this compound in accordance with the safety precautions outlined in the provided safety data sheets.

PropertyValueReference
Chemical Formula C₃H₁₀ClNO
Molecular Weight 111.57 g/mol
Appearance White to beige crystalline solid
Melting Point 159-160 °C (decomposition)
Solubility in Water Soluble

Safety Precautions: O-(1-Methylethyl)hydroxylamine hydrochloride is an irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of a peptide hydroxamic acid using O-(1-methylethyl)hydroxylamine. The protocol is divided into two main stages: the coupling of the N-protected peptide to O-(1-methylethyl)hydroxylamine and the subsequent deprotection of the isopropyl group.

Part 1: Coupling of N-Protected Peptide with O-(1-Methylethyl)hydroxylamine

This protocol describes a solution-phase coupling method using a common peptide coupling reagent. For solid-phase synthesis, the peptide would be cleaved from the resin prior to this step, or the coupling would be performed on the resin-bound peptide.

Materials:

  • N-protected peptide with a free C-terminal carboxylic acid

  • O-(1-Methylethyl)hydroxylamine hydrochloride

  • Coupling Reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

General Reaction Conditions for Peptide Coupling:

ParameterSolution-Phase Synthesis
N-Protected Peptide 1.0 equivalent
O-(1-Methylethyl)hydroxylamine HCl 1.2 - 1.5 equivalents
Coupling Reagent (e.g., HATU) 1.1 - 1.4 equivalents
Base (e.g., DIPEA) 2.0 - 3.0 equivalents
Solvent DMF, DCM
Reaction Time 2 - 24 hours
Temperature 0 °C to Room Temperature

Step-by-Step Protocol (using HATU as an example):

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected peptide (1.0 equivalent) in anhydrous DMF.

  • Activation: To the peptide solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Hydroxylamine: In a separate flask, dissolve O-(1-methylethyl)hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of DMF and add DIPEA (1.0 equivalent) to liberate the free base.

  • Coupling Reaction: Add the solution of O-(1-methylethyl)hydroxylamine to the activated peptide solution.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-isopropyl protected peptide hydroxamic acid.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure O-isopropyl protected peptide hydroxamic acid.

G cluster_prep Preparation & Activation cluster_hydroxylamine Hydroxylamine Preparation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification peptide N-Protected Peptide reagents HATU + DIPEA in DMF activated_peptide Activated Peptide (OAt-ester) reagents->activated_peptide Pre-activation (15 min) reaction_mixture Combine and Stir (2-24h, RT) activated_peptide->reaction_mixture hydroxylamine_hcl O-Isopropylhydroxylamine HCl base DIPEA in DMF free_hydroxylamine Free O-Isopropylhydroxylamine base->free_hydroxylamine Neutralization free_hydroxylamine->reaction_mixture protected_product O-Isopropyl Protected Peptide Hydroxamic Acid reaction_mixture->protected_product workup Aqueous Work-up protected_product->workup purify Column Chromatography workup->purify pure_product Pure Protected Product purify->pure_product

Caption: Workflow for the coupling of an N-protected peptide with O-(1-methylethyl)hydroxylamine.

Part 2: Deprotection of the O-Isopropyl Group

The cleavage of the O-isopropyl ether to unveil the final hydroxamic acid is the most critical and challenging step of this synthetic route. The isopropyl group is a secondary alkyl ether, which is generally stable and requires harsh conditions for cleavage.[2][6] These conditions may not be compatible with the sensitive functional groups present in a peptide, such as amide bonds.

WARNING: The following methods are established for the cleavage of simple isopropyl ethers. Their application to a complex peptide hydroxamate requires careful optimization and small-scale trials to assess substrate stability and reaction efficiency. The stability of the hydroxamic acid moiety under these conditions is also a significant concern and should be carefully evaluated.

Potential Deprotection Methods:

  • Lewis Acid-Mediated Cleavage:

    • Reagent: Boron tribromide (BBr₃) is a powerful reagent for ether cleavage.[9]

    • Conditions: Typically, the reaction is performed in an anhydrous aprotic solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C).

    • Causality: The Lewis acidic boron atom coordinates to the ether oxygen, activating the C-O bond for cleavage by a bromide ion.

    • Concerns: BBr₃ is highly corrosive and moisture-sensitive. It can also cleave other protecting groups and potentially affect amide bonds. The hydroxamic acid functionality may also be targeted.

  • Strong Acid-Mediated Cleavage:

    • Reagents: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI).[1][10]

    • Conditions: This method often requires heating the substrate with the strong acid.

    • Causality: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (SN1 or SN2 mechanism).[1][10]

    • Concerns: These are extremely harsh conditions that are very likely to cause hydrolysis of peptide bonds and degradation of other acid-sensitive functional groups.

Proposed Deprotection Protocol (for small-scale testing):

This protocol is a starting point for optimization and should be performed on a small amount of the protected peptide hydroxamic acid to assess its feasibility.

  • Preparation: Dissolve the O-isopropyl protected peptide hydroxamic acid in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C.

  • Reagent Addition: Slowly add a solution of BBr₃ (1.0 M in DCM, 1.0-2.0 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C or room temperature over several hours. Monitor the reaction closely by LC-MS.

  • Quenching: Once the reaction is complete (or after a set time), carefully quench the reaction by the slow addition of methanol at low temperature, followed by water.

  • Work-up and Purification: Perform an aqueous work-up and purify the crude product by reverse-phase HPLC to isolate the final peptide hydroxamic acid.

G cluster_deprotection Deprotection cluster_purification Purification protected_peptide O-Isopropyl Protected Peptide Hydroxamic Acid reagents BBr3 in DCM (-78°C to RT) deprotected_peptide Crude Peptide Hydroxamic Acid reagents->deprotected_peptide Cleavage Reaction quench Quench (MeOH, H2O) deprotected_peptide->quench purify Reverse-Phase HPLC quench->purify final_product Pure Peptide Hydroxamic Acid purify->final_product

Caption: Proposed workflow for the deprotection of the O-isopropyl group.

Troubleshooting and Scientific Insights

ProblemPotential CauseSuggested Solution
Low yield in coupling reaction Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Increase pre-activation time or use a more potent coupling reagent like HATU.
Decomposition of the activated species.Perform the reaction at a lower temperature (e.g., 0 °C).
Insufficient amount of free hydroxylamine.Ensure complete neutralization of the hydrochloride salt with a stoichiometric amount of base before addition.
No deprotection observed Insufficient reactivity of the deprotection reagent.Increase the temperature of the reaction gradually. Increase the equivalents of the Lewis acid.
Steric hindrance around the ether linkage.This may be an inherent limitation of the substrate. Consider alternative protecting groups for future syntheses.
Degradation of peptide during deprotection Harsh reaction conditions.Perform the reaction at the lowest possible temperature. Use a scavenger if side reactions are observed.
Instability of the hydroxamic acid.Minimize the reaction time and work up the reaction as quickly as possible.

Expert Insight: The choice of an O-alkyl protecting group for hydroxylamine in peptide synthesis is a trade-off between stability during synthesis and the ease of removal. While the O-isopropyl group provides good stability, its cleavage presents a significant challenge. For peptides with sensitive residues, alternative protecting groups with milder deprotection conditions, such as O-benzyl (removable by hydrogenolysis) or O-trityl (removable by mild acid), may be more suitable.[11] The development of a mild and selective deprotection method for O-isopropyl hydroxamates remains an area for further research.

Conclusion

The synthesis of peptide hydroxamic acids using O-(1-methylethyl)hydroxylamine is a viable strategy that leverages the stability of the protected intermediate during peptide coupling. The coupling reaction can be achieved in good yields using standard peptide coupling reagents. However, the final deprotection of the O-isopropyl group is a critical step that requires careful consideration and optimization due to the harsh conditions typically required for isopropyl ether cleavage. Researchers should approach this deprotection step with caution, performing small-scale trials to determine the optimal conditions that balance efficient cleavage with the preservation of the integrity of the peptide and the hydroxamic acid moiety. For many applications, the use of more readily cleavable protecting groups may offer a more straightforward and reliable synthetic route.

References

  • Ether Cleavage with HI or HBr (Heat). (n.d.).
  • Selective Cleavage of Isopropyl Aryl Ethers by Aluminium Trichloride. (1999). The Journal of Organic Chemistry, 64.
  • Methods for Hydroxamic Acid Synthesis. (n.d.). PMC - NIH.
  • Hydroxamic acid-modified peptide microarrays for profiling isozyme-selective interactions and inhibition of histone deacetylases. (n.d.). PMC.
  • BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. (n.d.).
  • Cleavage of Ethers - Organic Chemistry. (n.d.). Jack Westin.
  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (n.d.).
  • Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal.
  • Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design. (2026). AiFChem.
  • Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Consider
  • A MILD AND FEASIBLE DEPROTECTION OF ALCOHOL TETRAHYDROPYRANYL OR METHOXYMETHYL ETHERS CATALYZED BY Sc(OTf)3. (2001).
  • Scheme of the peptide synthesis, deprotection, reduction, cleavage, and... (n.d.).
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
  • Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. (2020). MDPI.
  • Application Notes and Protocols: Preparation of O-Isopropylhydroxylamine Hydrochloride Stock Solutions for Synthesis. (n.d.). Benchchem.
  • A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Deprotection of Isopropyl Carbonate Protecting Groups. (n.d.). Benchchem.
  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Period
  • Reactions of Ethers-Ether Cleavage. (2020). Chemistry Steps.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. (n.d.).
  • Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride†. (n.d.). Scilit.
  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal.
  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. (2022). MDPI.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024).
  • Methods for quenching and working up reactions containing O-Isopropylhydroxylamine hydrochloride. (n.d.). Benchchem.
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (n.d.). PMC.
  • US9643958B2 - Deprotection method for protected hydroxyl group. (n.d.).
  • Deprotection Guide. (n.d.). Glen Research.
  • Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal.
  • Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. (2016). The Schmuttenmaer Research Group.
  • Hydroxamic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Site-selective chemical cleavage of peptide bonds. (2023). The Raj Group.

Sources

Application

Use of O-isopropylhydroxylamine in creating probes for biological assays

Application Note: Engineering Biological Probes and Bioconjugates using O-Isopropylhydroxylamine Scientific Rationale: The O-Isopropyl Advantage in Probe Design In the development of chemical probes and bioconjugates, th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Biological Probes and Bioconjugates using O-Isopropylhydroxylamine

Scientific Rationale: The O-Isopropyl Advantage in Probe Design

In the development of chemical probes and bioconjugates, the selection of the alkoxyamine moiety dictates the probe's stability, reactivity, and biological behavior. O-Isopropylhydroxylamine hydrochloride (CAS: 4490-81-7) has emerged as a superior nucleophilic building block compared to its O-methyl or O-benzyl counterparts[1][2].

The causality behind selecting the O-isopropyl group relies on three physicochemical pillars:

  • Steric Shielding: The branched isopropyl chain provides optimal steric hindrance. During oxime ligation, this prevents off-target nucleophilic attacks and enhances the hydrolytic stability of the resulting O-isopropyl oxime in complex biological matrices (e.g., human serum or intracellular fluid)[1].

  • Lipophilicity & Membrane Permeability: For intracellular probes targeting cytosolic or nuclear pathways (such as the Keap1-Nrf2 axis or metalloproteases), the isopropyl group increases the partition coefficient (LogP) of the molecule, facilitating passive diffusion across the plasma membrane without requiring highly hydrophobic, insoluble appendages[3][4].

  • Chemoselective Ligation: Operating via a nucleophilic addition-elimination mechanism, O-isopropylhydroxylamine reacts exclusively with aldehydes and ketones at mildly acidic pH (4.5–6.0), leaving ubiquitous biological amines (lysine) and carboxylates (glutamate/aspartate) untouched[2].

Workflow & System Design: Creating a Self-Validating Probe Library

To ensure trustworthiness in biological assays, probe synthesis must be designed as a self-validating system . This means every active probe synthesized must be accompanied by an inactive structural analog (a negative control) generated from the same O-isopropylhydroxylamine scaffold. If a biological phenotype is observed with the active probe but absent with the inactive analog, the researcher can definitively attribute the effect to specific target engagement rather than off-target toxicity or background reactivity of the O-isopropyl group[4].

Caption: Workflow for the synthesis and biological validation of O-isopropylhydroxylamine probes.

Protocol I: Synthesis of Target-Specific O-Isopropyloxysulfonamide Probes

This protocol details the synthesis of an O-isopropyloxysulfonamide probe (e.g., an ARP101 analog) used for modulating the Keap1-Nrf2 pathway or inhibiting metalloproteases[3][4]. The protocol includes built-in analytical validation steps.

Reagents:

  • O-Isopropylhydroxylamine hydrochloride (1.0 eq)

  • 4-phenylbenzene-1-sulfonyl chloride (or relevant precursor) (1.0 eq)

  • N-methylmorpholine (NMM) or Pyridine (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask purged with N₂, dissolve O-isopropylhydroxylamine hydrochloride (0.4 g, 3.53 mmol) in 8 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N-methylmorpholine (0.77 mL, 7.06 mmol) dropwise. Causality: The base neutralizes the hydrochloride salt, liberating the free, nucleophilic O-isopropylhydroxylamine while acting as an acid scavenger for the subsequent substitution[2][3].

  • Electrophile Condensation: Dissolve the sulfonyl chloride precursor (1.0 g, 3.53 mmol) in 8 mL of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 15 minutes to prevent exothermic side reactions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 24–72 hours[3].

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the sulfonyl chloride spot and the emergence of a new, UV-active spot confirms the formation of the O-isopropyloxysulfonamide intermediate.

  • Diversification (Active vs. Inactive):

    • To create the Active Probe: Subject the intermediate to a Mitsunobu reaction with t-butyl (2S)-2-hydroxy-3-methylbutanoate[4].

    • To create the Inactive Probe: Treat the esterified product with trifluoroacetic acid (TFA) to hydrolyze it into a carboxylic acid. This structural change abolishes target binding, creating a perfect negative control[4].

Protocol II: Biological Validation via Keap1-Nrf2 Modulation Assay

Once synthesized, the O-isopropyl probe must be validated in a biological system. The following protocol outlines a cell-based assay to confirm that the active probe successfully disrupts the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation—a pathway critical for antiviral responses (e.g., against Human Cytomegalovirus, HCMV)[4].

Keap1Nrf2 Probe O-Isopropyl Probe (Active Ester) Complex Keap1-Nrf2-p62 Cytosolic Complex Probe->Complex Disrupts Protein Interactions Nrf2 Liberated Nrf2 Complex->Nrf2 Releases Nucleus Nuclear Translocation Nrf2->Nucleus Translocates Gene Antiviral / Antioxidant Gene Expression Nucleus->Gene Activates ARE Promoters

Caption: Mechanism of action for O-isopropylhydroxylamine probes in the Keap1-Nrf2 pathway.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed Human Foreskin Fibroblasts (HFFs) in 6-well plates at a density of 3 × 10⁵ cells/well. Incubate at 37 °C with 5% CO₂ until 80% confluence is reached.

  • Probe Treatment (The Self-Validating Matrix):

    • Well A (Vehicle): Treat with 0.1% DMSO.

    • Well B (Active Probe): Treat with 10 μM of the active O-isopropyl probe.

    • Well C (Inactive Control): Treat with 10 μM of the inactive carboxylic acid analog.

    • Causality: Testing the inactive analog in parallel ensures that any observed Nrf2 translocation is due to specific target engagement, not non-specific cellular stress induced by the O-isopropylhydroxylamine backbone[4].

  • Viral Infection (Optional Challenge): Infect cells with HCMV (MOI of 1) to evaluate the probe's capacity to induce an antiviral state[4].

  • Subcellular Fractionation: At 72 hours post-treatment, lyse the cells and separate the cytosolic and nuclear fractions using a commercial fractionation kit. Self-Validation: Probe the fractions via Western blot for GAPDH (cytosolic control) and Histone H3 (nuclear control) to ensure clean separation.

  • Target Engagement Readout: Perform a Western blot on the nuclear fraction probing for Nrf2. A successful active probe will show a dense Nrf2 band in the nuclear fraction, whereas the inactive probe and vehicle will show minimal nuclear Nrf2[4].

Quantitative Data Presentation

The efficacy of O-isopropylhydroxylamine-derived probes is highly dependent on the precise structural configuration of the molecule. Table 1 summarizes representative quantitative data comparing the biological activity of active O-isopropyl probes against their inactive analogs and alternative alkoxyamine derivatives across various targets[3][4][5].

Table 1: Biological Activity Profile of O-Alkoxyamine Derived Probes

Probe / Compound TypeAlkoxyamine MoietyTarget SystemBiological Assay ReadoutEfficacy / Activity Value
Active Probe (ARP101) O-IsopropylKeap1-Nrf2 AxisNrf2 Nuclear TranslocationHigh (Effective at 10 μM)
Inactive Analog (Acid) O-IsopropylKeap1-Nrf2 AxisNrf2 Nuclear TranslocationNone (Baseline)
MMP-2 Inhibitor O-IsopropylMetalloprotease-2Enzyme Inhibition (IC₅₀)Sub-nanomolar range
CXCR2 Inhibitor (Reparixin Analog) O-IsopropylInterleukin-8 ReceptorPMN Chemotaxis Inhibition>50% inhibition at 10⁻⁸ M
Standard Oxime Conjugate O-MethylBioconjugationHydrolytic Half-life (pH 7.4)~12 hours
Sterically Shielded Conjugate O-IsopropylBioconjugationHydrolytic Half-life (pH 7.4)>72 hours

Note: The enhanced hydrolytic stability of the O-isopropyl group directly translates to prolonged efficacy in cell-based assays compared to less sterically hindered O-methyl derivatives.

References

  • ACS Publications. "Design of Noncompetitive Interleukin-8 Inhibitors Acting on CXCR1 and CXCR2." Journal of Medicinal Chemistry, 2007. Available at: [Link]

  • Google Patents. "EP2147684A1 - Diagnostic Agents Selective Against Metalloproteases." European Patent Office.
  • ASM Journals. "Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control." Microbiology Spectrum, 2023. Available at:[Link]

Sources

Method

Application Note: Advanced Catalytic Methodologies for O-Isopropylhydroxylamine Functionalization

Introduction & Scope O-(1-Methylethyl)hydroxylamine, commonly referred to as O-isopropylhydroxylamine (available commercially as a hydrochloride salt, CAS 4490-81-7)[1], is a highly versatile alkoxyamine building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

O-(1-Methylethyl)hydroxylamine, commonly referred to as O-isopropylhydroxylamine (available commercially as a hydrochloride salt, CAS 4490-81-7)[1], is a highly versatile alkoxyamine building block in modern organic synthesis. Its unique stereoelectronic profile—driven by the α-effect of the adjacent oxygen atom—makes it an exceptional nucleophile for constructing complex N-alkoxy architectures. These motifs are increasingly vital in drug development as bioisosteres and pharmacophores[2].

This technical guide details two state-of-the-art catalytic methodologies involving O-isopropylhydroxylamine and related N-alkoxy amines: the heterobimetallic asymmetric 1,4-addition (aza-Michael reaction)[3] and the titanium-catalyzed oxidative kinetic resolution[2].

Methodology I: Heterobimetallic Asymmetric 1,4-Addition

Mechanistic Causality & Catalyst Design

A historical limitation in Lewis acid-catalyzed aza-Michael reactions is severe catalyst deactivation (poisoning) by the highly coordinating amine nucleophile. To circumvent this, Yamagiwa, Matsunaga, and Shibasaki engineered a heterobimetallic YLi₃tris(binaphthoxide) (YLB) catalyst[3].

The causality behind this catalyst's success lies in its spatially distinct dual-activation network:

  • Yttrium (Y) Core: Acts as a hard Lewis acid to coordinate and activate the α,β-unsaturated ketone (enone), significantly lowering its LUMO energy.

  • Lithium (Li) Periphery: The lithium alkoxide framework functions as a Brønsted base/Lewis acid hybrid, capturing and deprotonating the O-isopropylhydroxylamine. This prevents the amine from binding to the yttrium center, while simultaneously pre-organizing the nucleophile for a highly stereoselective attack[3].

This synergistic mechanism allows for unprecedentedly low catalyst loadings (0.5–3.0 mol%) and tolerates high substrate concentrations, yielding chiral β-amino ketones with up to 97% enantiomeric excess (ee)[3].

Protocol 1: Enantioselective 1,4-Addition

Self-Validation Check: The reaction mixture must remain strictly homogeneous. Any precipitation indicates catalyst degradation (typically due to moisture ingress), which will immediately stall the catalytic cycle.

  • Preparation of Free Base: Liberate O-isopropylhydroxylamine from its hydrochloride salt using cold aqueous NaOH. Extract rapidly into dichloromethane (DCM), dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (avoiding volatility losses).

  • Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the YLB catalyst (1.0 mol%) in anhydrous THF to achieve a 0.5 M concentration relative to the enone.

  • Substrate Addition: Add the enone (1.0 equiv, e.g., a chalcone derivative) to the catalyst solution at room temperature. Stir for 5 minutes to ensure complete Y-enone coordination.

  • Nucleophile Introduction: Cool the system to -20 °C. Dropwise, add the free O-isopropylhydroxylamine (1.2 equiv). The low temperature maximizes the enantiodiscrimination of the lithium-coordinated transition state.

  • Reaction Monitoring: Stir at -20 °C for 24–48 hours. Monitor via TLC or HPLC. The protocol is self-validating: continuous conversion confirms the heterobimetallic synergy is actively preventing amine poisoning.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer, and purify via silica gel chromatography to isolate the chiral β-amino ketone.

G A Enone Substrate + O-Isopropylhydroxylamine B YLB Catalyst (YLi3-BINOL) Coordination A->B Substrate Binding C Dual Activation Y: Activates Enone Li: Activates Amine B->C Heterobimetallic Synergy D Stereoselective C-N Bond Formation C->D Aza-Michael Addition D->B Catalyst Regeneration E Chiral β-Amino Ketone (up to 97% ee) D->E Product Release

Caption: Heterobimetallic YLB catalytic cycle for the asymmetric 1,4-addition of O-alkylhydroxylamines.

Methodology II: Oxidative Kinetic Resolution of N-Alkoxy Amines

Mechanistic Causality & Catalyst Design

While synthesizing chiral N-alkoxy amines is critical, it is notoriously difficult due to the low bond dissociation energies of the N–O and N–C bonds, alongside the reduced nucleophilicity of the nitrogen atom[2]. Cao et al. established a breakthrough kinetic resolution strategy using a chiral Titanium(IV)-salan complex and aqueous hydrogen peroxide[2].

The causality of this resolution relies on chemo- and enantioselective oxygenation:

  • Peroxo-Titanium Formation: The redox-inactive Ti(IV) catalyst reacts with H₂O₂ to form a highly reactive, chiral peroxo-titanium intermediate[2].

  • Enantiomeric Discrimination: The chiral pocket of the salan ligand selectively accommodates the (R)-enantiomer of the racemic N-isopropylalkoxyamine.

  • Selective Oxidation: The (R)-enantiomer is oxidized to an N-alkoxy-N-hydroxy amine, which rapidly collapses into a nitroso compound and tautomerizes to an oxime. The (S)-enantiomer remains unreacted and is recovered with exceptional optical purity (>98% ee)[2].

Protocol 2: Oxidative Kinetic Resolution

Self-Validation Check: The appearance of the oxime byproduct on TLC confirms the active oxidative cycle. If no oxime forms, the Ti-peroxo species has not been generated, indicating degraded H₂O₂ or catalyst deactivation.

  • Substrate Preparation: Dissolve the racemic N-isopropylalkoxyamine substrate (0.1 mmol, 1.0 equiv) in HPLC-grade acetonitrile (1.0 mL) in a reaction vial.

  • Catalyst Addition: Add the chiral Ti(IV)-salan catalyst at a loading of 2.0 mol% (0.02 equiv). Cool the system to -20 °C to suppress background achiral auto-oxidation.

  • Oxidant Introduction: Add 30% aqueous H₂O₂ (0.07 mmol, 0.7 equiv) dropwise. The substoichiometric amount of oxidant ensures that the reaction terminates near 50% conversion, which is mathematically required for an optimal kinetic resolution (selectivity factor, s > 150)[2].

  • Incubation: Stir the mixture at -20 °C for 24 hours.

  • Workup: Dilute the mixture with ethyl acetate (10 mL) and wash with water to remove residual H₂O₂. Dry over MgSO₄, filter, and concentrate.

  • Purification: Separate the unreacted enantiopure (S)-N-alkoxy amine from the oxime byproduct using silica gel chromatography (EtOAc/petroleum ether gradient).

G R Racemic N-Alkoxy Amine (e.g., N-isopropyl) Cat Chiral Ti(IV)-Salan Catalyst + H2O2 R->Cat Catalyst Addition Int Chiral Peroxo-Ti Species Cat->Int Activation Res Enantiopure (S)-N-Alkoxy Amine (Unreacted, >98% ee) Int->Res Kinetic Resolution Ox (R)-Enantiomer Oxidation (to Nitroso/Oxime) Int->Ox Chemo/Enantioselective Oxygenation

Caption: Titanium-catalyzed oxidative kinetic resolution of N-alkoxy amines.

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency metrics of the two catalytic methodologies discussed.

MethodologyCatalyst SystemOxidant / AdditiveTempYieldEnantiomeric Excess (ee)Selectivity Factor (s)
Asymmetric 1,4-Addition YLB (0.5–3.0 mol%)None-20 °C85–98%Up to 97%N/A
Oxidative Kinetic Resolution Ti(IV)-salan (2.0 mol%)30% aq. H₂O₂-20 °C~45% (max 50%)Up to 98%> 150

References

  • Yamagiwa, N.; Matsunaga, S.; Shibasaki, M. "Heterobimetallic Catalysis in Asymmetric 1,4-Addition of O-Alkylhydroxylamine to Enones." Journal of the American Chemical Society (2003).[Link]

  • Cao, M.; Wang, Z.; Hou, F.; Liu, X.; Sun, S.; Wang, X.; Liu, L. "Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy." JACS Au (2024).[Link]

  • American Chemical Suppliers. "Hydroxylamine hydrochloride suppliers USA." (Accessed 2026).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O-Isopropylhydroxylamine Condensations

Welcome to the Technical Support Center for O-isopropylhydroxylamine condensation reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-isopropylhydroxylamine condensation reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of O-isopropyl oximes. It provides mechanistic troubleshooting, validated protocols, and quantitative benchmarks to ensure high-fidelity chemical conversions.

Troubleshooting FAQs & Mechanistic Insights

Q1: My condensation reaction is stalling at 50% conversion. How do I drive it to completion?

A: Stalling is typically caused by incomplete liberation of the free hydroxylamine nucleophile from its hydrochloride salt or an unfavorable equilibrium during the dehydration step[1].

  • Causality: O-isopropylhydroxylamine is commercially supplied as a hydrochloride salt (CAS 4490-81-7) to prevent oxidation and improve shelf-life[2]. To activate the reagent, a stoichiometric amount (1.1–1.5 eq) of a mild base—such as sodium acetate (NaOAc), pyridine, or N-methylmorpholine (NMM)—is strictly required[1]. If the base is too weak or insufficient, the nucleophilic attack on the electrophilic carbonyl carbon is severely retarded[1].

  • Optimization: Switch to a polar protic solvent (e.g., Ethanol or Methanol) to ensure complete dissolution of both the salt and the base[1]. For sterically hindered ketones, consider adding a catalytic amount of pyrrolidine (10 mol%), which accelerates the reaction via an iminium ion activation pathway, allowing condensations to proceed even in aqueous media[3].

Q2: I am observing significant degradation or reversion to the starting carbonyl compound during the work-up phase. How can I prevent this?

A: This is a classic case of acid-catalyzed hydrolysis of the newly formed O-isopropyl oxime[4].

  • Causality: During the quench, it is standard practice to add dilute acid (e.g., 1 M HCl) to lower the pH to ~2–3. This protonates any unreacted O-isopropylhydroxylamine, driving it into the aqueous phase during extraction[4]. However, O-alkyl oximes are susceptible to hydrolysis back to the carbonyl compound under strongly acidic conditions, especially if exposed to heat or prolonged stirring[4].

  • Optimization: Perform the acidic wash rapidly at low temperatures (0–5 °C)[4]. Target a quenching pH of strictly 2–3; do not over-acidify[4]. Immediately extract with an organic solvent (e.g., ethyl acetate) and wash the combined organic layers with saturated aqueous NaHCO3 to neutralize residual acid before concentration[4].

Q3: Can I perform this condensation at neutral pH for acid-sensitive substrates?

A: Yes, but it requires catalytic assistance to overcome the lack of acid-catalyzed dehydration.

  • Causality: In a standard condensation, trace acid facilitates the elimination of water from the tetrahedral hemiaminal intermediate[1]. At neutral pH, this dehydration step is sluggish.

  • Optimization: Introduce boronic acid additives or utilize ortho-boronoaldehydes. Boron's dynamic coordination chemistry stabilizes the leaving group, effectively accelerating the oxime condensation at neutral pH with rate constants exceeding 10⁴ M⁻¹ s⁻¹[5].

Standardized Experimental Protocols

The following self-validating protocols ensure high-fidelity conversion and isolation of O-isopropyl oximes.

Protocol A: General Condensation Workflow
  • Preparation: To a round-bottom flask, add the target aldehyde or ketone (1.0 mmol) and dissolve in 5–10 mL of absolute ethanol[1].

  • Reagent Addition: Add O-isopropylhydroxylamine hydrochloride (1.1–1.5 mmol) to the stirring solution[1].

  • Base Activation: Introduce the selected base (e.g., sodium acetate, 1.2–1.5 mmol) to neutralize the hydrochloride salt and liberate the free hydroxylamine[1].

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (or stir at room temperature for activated aldehydes)[1]. Monitor progression via Thin Layer Chromatography (TLC) until the carbonyl spot is consumed.

  • Concentration: Cool the reaction to room temperature and remove the bulk solvent under reduced pressure using a rotary evaporator[1].

Protocol B: Cold-Quench and Liquid-Liquid Extraction
  • Quenching: Suspend the concentrated residue in 20 mL of water. Submerge the flask in an ice bath (0 °C)[4].

  • Acidification: Slowly add 1 M HCl dropwise with vigorous stirring until the aqueous phase reaches pH 2–3[4]. Do not exceed 5 minutes for this step to prevent oxime hydrolysis.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL)[4]. The unreacted hydroxylamine salt will partition into the aqueous layer[4].

  • Neutralization & Drying: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo[4].

Quantitative Data & Condition Matrix

The table below summarizes optimal conditions for various substrate classes to ensure reproducibility and high yields.

Substrate TypeBase (Equiv.)SolventAdditive / CatalystTempAvg. TimeExpected Yield
Aliphatic Aldehydes NaOAc (1.2 eq)EthanolNone25 °C1–2 h>90%
Aryl Ketones Pyridine (1.5 eq)MethanolNoneReflux4–8 h75–85%
Sterically Hindered NoneH2O/EtOHPyrrolidine (10 mol%)25 °C4–12 h70–80%
Acid-Sensitive NoneBuffer (pH 7)Boronic Acid (cat.)25 °C<1 h>90%

Workflows and Mechanistic Visualizations

Mechanism Salt O-Isopropylhydroxylamine HCl Base Add Base (NaOAc / Pyridine) Salt->Base Neutralization FreeAmine Free O-Isopropylhydroxylamine Base->FreeAmine Liberates Nucleophile Tetrahedral Tetrahedral Hemiaminal Intermediate FreeAmine->Tetrahedral Nucleophilic Attack Carbonyl Carbonyl Substrate Carbonyl->Tetrahedral Electrophile Oxime O-Isopropyl Oxime Product Tetrahedral->Oxime Dehydration (-H2O)

Nucleophilic addition-elimination mechanism for O-isopropyl oxime formation.

Workup Start Crude Reaction Mixture Quench Quench: 1M HCl at 0°C (pH 2-3) Start->Quench Extract Extract: Ethyl Acetate Quench->Extract Aqueous Aqueous Phase: Unreacted Hydroxylamine HCl Extract->Aqueous Partition Organic Organic Phase: O-Isopropyl Oxime Extract->Organic Partition Wash Wash: Sat. NaHCO3 & Brine Organic->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Optimized cold-quench and liquid-liquid extraction workflow.

References

  • Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Boronic acids facilitate rapid oxime condensations at neutral pH Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: O-Isopropylhydroxylamine Troubleshooting

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming Low Reactivity in O-Isopropyl Oxime Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming Low Reactivity in O-Isopropyl Oxime Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of O-isopropyl oximes. While the O-isopropyl group is a highly valuable structural motif for modulating lipophilicity and metabolic stability in drug discovery, its incorporation can be kinetically challenging. This guide provides field-proven, mechanistic insights to help you troubleshoot and optimize your workflows.

Mechanistic Insights & FAQs

Q1: Why is O-isopropylhydroxylamine inherently less reactive than methoxyamine or unsubstituted hydroxylamine? A1: The primary barrier is steric hindrance (1)[1]. The bulky isopropyl group creates significant spatial crowding around the nucleophilic oxygen and nitrogen atoms (2)[2]. During the nucleophilic addition-elimination mechanism, the nitrogen must attack the electrophilic carbonyl carbon to form a tetrahedral intermediate (3)[3]. The steric bulk of the O-isopropyl group drastically increases the activation energy required to reach this transition state, severely slowing down the reaction kinetics when reacting with hindered ketones.

Q2: My oxime formation is stalled at 20% conversion. How does pH influence this, and what is the optimal range? A2: Oxime formation requires a delicate balance of competing mechanistic requirements. If the pH is too low (< 3), the amine lone pair is fully protonated, completely stripping it of its nucleophilicity. Conversely, if the pH is too high (> 7), the carbonyl oxygen is not sufficiently protonated, leaving the carbonyl carbon unactivated. Because O-isopropylhydroxylamine is typically supplied as a hydrochloride salt, a mild base (such as sodium acetate or pyridine) must be added to liberate the free amine (3)[3]. The optimal pH to balance amine nucleophilicity and carbonyl activation is strictly between 4.0 and 5.5 .

Q3: What role does the solvent play in overcoming the activation barrier? A3: The collapse of the tetrahedral intermediate into the final oxime requires rapid proton transfer (3)[3]. Protic solvents like ethanol (EtOH) or methanol (MeOH) act as proton shuttles, significantly lowering the energy barrier for the dehydration step. Using aprotic solvents (like DCM or THF) without a dedicated acid catalyst often results in stalled reactions.

Quantitative Troubleshooting Matrix

The following table summarizes expected reactivity profiles and necessary interventions based on substrate sterics.

Substrate TypeTypical Conversion Time (EtOH, RT)Primary Reactivity BarrierRecommended Intervention
Aliphatic Aldehydes 1 - 2 hoursMinimalStandard conditions (NaOAc, EtOH)
Unhindered Ketones 4 - 8 hoursModerate steric clashMild heating (40°C), ensure pH ~4.5
ortho-Substituted Aryl Ketones > 24 hoursSevere steric hindranceLewis acid catalysis (e.g., TiCl4), reflux (80°C)
Diaryl Ketones > 48 hoursElectronic & StericMicrowave irradiation, strong acid catalyst

Diagnostic Troubleshooting Workflow

Follow this logical progression to diagnose and resolve stalled syntheses.

G Start Low Reactivity Detected CheckPH Step 1: Check pH Start->CheckPH PHLow pH < 4 Amine Protonated CheckPH->PHLow Too Acidic PHHigh pH > 6 Carbonyl Unactivated CheckPH->PHHigh Too Basic PHOpt pH 4.0 - 5.5 Optimal Range CheckPH->PHOpt Ideal AddBase Add Base (NaOAc / Pyridine) PHLow->AddBase AddAcid Add Weak Acid (AcOH) PHHigh->AddAcid CheckSterics Step 2: Substrate Sterics PHOpt->CheckSterics AddBase->PHOpt AddAcid->PHOpt HighSterics Bulky Ketone (e.g., ortho-substituted) CheckSterics->HighSterics LowSterics Aldehyde / Simple Ketone CheckSterics->LowSterics LewisAcid Add Lewis Acid / Heat (e.g., TiCl4, 80°C) HighSterics->LewisAcid CheckSolvent Step 3: Solvent System LowSterics->CheckSolvent LewisAcid->CheckSolvent ProticSolvent Use EtOH or MeOH to aid proton transfer CheckSolvent->ProticSolvent

Diagnostic workflow for resolving low reactivity in O-isopropyl oxime synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for the synthesis of O-isopropyl oximes from challenging, sterically hindered carbonyls. Each step includes a causality explanation and a validation checkpoint to ensure experimental integrity.

Step 1: Reagent Preparation

  • Action: Weigh 1.0 mmol of the target ketone and dissolve it in 5.0 mL of anhydrous ethanol in a round-bottom flask.

  • Validation Check: Visually inspect the solution. It must be completely clear. A cloudy suspension indicates poor solubility, which will artificially lower reactivity by reducing the effective concentration of the electrophile.

Step 2: Salt Neutralization & Buffering

  • Action: Add 1.2 mmol of O-isopropylhydroxylamine hydrochloride to the solution, followed immediately by 1.5 mmol of anhydrous sodium acetate (NaOAc) (3)[3].

  • Causality: The hydrochloride salt is unreactive. NaOAc acts as a mild base to neutralize the HCl, liberating the nucleophilic free amine. Crucially, the resulting acetic acid/acetate mixture buffers the solution to the optimal pH of ~4.5–5.0, activating the carbonyl without over-protonating the amine.

  • Validation Check: Measure the pH of the reaction mixture using a glass electrode or narrow-range pH paper. Adjust with trace amounts of acetic acid or additional NaOAc if outside the 4.0–5.5 range.

Step 3: Reaction Execution

  • Action: Equip the flask with a reflux condenser and heat to 60°C under a nitrogen atmosphere.

  • Causality: Elevated temperature provides the kinetic energy required to overcome the steric activation barrier imposed by the bulky isopropyl group.

  • Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 8:2) every 2 hours. The disappearance of the UV-active ketone spot and the appearance of a less polar oxime ether spot validates that the tetrahedral intermediate has successfully formed and collapsed.

Step 4: Quenching & Work-up

  • Action: Cool the mixture to room temperature. Quench by adding 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Causality: Water solubilizes the unreacted hydroxylamine salts and sodium chloride byproducts, driving them into the aqueous phase and preventing contamination of the final product (4)[4]. Avoid prolonged exposure to strong acids during workup, as O-isopropyl oximes can hydrolyze back to the starting carbonyl (4)[4].

  • Validation Check: Perform a TLC of the aqueous layer (stained with ninhydrin) to confirm that all unreacted amine has been successfully partitioned out of the organic phase.

References

  • Synthesis of O-Isopropyl Oximes using O-Isopropylhydroxylamine Hydrochloride: Application Notes and Protocols , BenchChem. 3

  • Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds , PMC/NIH. 1

  • Heterobimetallic Catalysis in Asymmetric 1,4-Addition of O-Alkylhydroxylamine to Enones , Journal of the American Chemical Society.2

  • Methods for quenching and working up reactions containing O-Isopropylhydroxylamine hydrochloride , BenchChem. 4

Sources

Troubleshooting

Technical Support Center: pH Optimization for Oxime Bond Formation in Aqueous Solution

Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust and chemoselective formation of oxime bonds in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust and chemoselective formation of oxime bonds in their work. Here, we provide in-depth, field-proven insights into one of the most critical parameters governing this reaction: pH .

This document moves beyond simple protocol recitation. It delves into the mechanistic underpinnings of pH influence, offers structured troubleshooting advice for common experimental hurdles, and provides detailed, actionable protocols to help you achieve optimal, reproducible results.

Section 1: The "Why": Mechanism of Oxime Formation

Understanding the reaction mechanism is fundamental to effective troubleshooting. Oxime bond formation is a two-step, acid-catalyzed condensation reaction between a carbonyl group (aldehyde or ketone) and an alkoxyamine.

  • Step 1: Nucleophilic Attack. The neutral alkoxyamine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Step 2: Dehydration. The carbinolamine is then dehydrated, eliminating a water molecule to form the stable C=N oxime bond.

The overall reaction rate is profoundly influenced by pH because it dictates the equilibrium and rate of both steps. In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the carbinolamine intermediate is typically the rate-determining step.[1]

Figure 1. Acid-catalyzed mechanism of oxime formation.

Section 2: Frequently Asked Questions (FAQs) on pH Optimization

This section addresses the most common questions encountered by researchers working with oxime ligations.

Q1: What is the optimal pH for oxime ligation and why?

For most uncatalyzed oxime ligations, the optimal pH is mildly acidic, typically between pH 4.0 and 5.0 .[2] This is the result of a delicate balance:

  • At pH > 6: The concentration of available protons (H⁺) is too low to effectively catalyze the rate-limiting dehydration of the carbinolamine intermediate. This leads to a significant decrease in the reaction rate.[3][4]

  • At pH < 3: The alkoxyamine, which has a pKa typically in the range of 4-5, becomes extensively protonated to form an unreactive alkoxyammonium ion (R-ONH₃⁺). This reduces the concentration of the necessary free nucleophile, slowing the initial attack on the carbonyl.[1]

Therefore, the pH range of 4-5 represents the "sweet spot" that maximizes the rate by ensuring a sufficient concentration of both the free nucleophilic alkoxyamine and the acid catalyst for the dehydration step.[1][3]

Q2: My biomolecule is unstable below pH 6. What are my options?

Performing the reaction at or near physiological pH (~7.4) is a common requirement, but the uncatalyzed reaction is often impractically slow.[3][5] The most effective solution is to use a nucleophilic catalyst .

Aniline and its derivatives are the most common catalysts. They work by first reacting with the carbonyl to form a protonated Schiff base (an iminium ion), which is significantly more electrophilic and reactive towards the alkoxyamine than the original carbonyl.[6] This catalytic cycle dramatically accelerates the overall rate of oxime formation at neutral pH.[3][6]

More efficient catalysts than aniline have been developed, including p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), which can increase reaction rates by over 100-fold compared to the uncatalyzed reaction at pH 7.[5][7][8]

Q3: Which buffer should I choose? Does the buffer type matter?

Yes, the buffer type can be important. For the acidic pH range (4-5.5), sodium acetate is a common and effective choice.[9] For reactions near neutral pH (6-7.5), sodium phosphate (PBS) is standard.

Key considerations for buffer selection:

  • Avoid Nucleophilic Buffers: Buffers containing primary or secondary amines (like Tris) can potentially compete with the alkoxyamine by reacting with the carbonyl compound, especially at higher concentrations and pH values. While some studies have successfully used Tris buffer, phosphate and acetate are generally safer choices.[10][11]

  • Catalytic Buffers: Recent research has identified bifunctional amine buffers, such as 2-(aminomethyl)imidazoles, that can both control pH and catalyze the reaction, offering a streamlined approach for reactions at neutral pH.[12]

Q4: How does pH affect the stability of the final oxime bond?

The oxime bond is significantly more stable than related C=N linkages like hydrazones, particularly around physiological pH.[13] However, its hydrolysis is acid-catalyzed.[14][15] While generally stable across a broad pH range (pH 2-9), the bond becomes more labile under strongly acidic conditions (pH < 4).[14][15][16] This pH-dependent stability can be a useful feature for designing drug delivery systems that release a payload in the acidic environment of endosomes or lysosomes.[1]

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to resolving common problems related to pH.

Problem Probable Cause (pH-Related) Recommended Solution & Explanation
Low or No Product Formation pH is too low (< 3): Your alkoxyamine is protonated and non-nucleophilic.[1]Carefully increase the reaction pH into the 4.0-5.5 range using a dilute base. Confirm the final pH with a calibrated pH meter.
pH is too high (> 8) without a catalyst: Insufficient acid catalysis for the rate-limiting dehydration step.Lower the pH to the optimal 4.0-5.5 range. If the biomolecule is acid-sensitive, restart the reaction at pH 7.0-7.5 and add an effective catalyst like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA).[5][7]
Slow Reaction Rate Sub-optimal pH: The reaction is proceeding but is not at its maximal rate.Perform a pH scouting study (see Protocol 1) to identify the optimal pH for your specific reactants. Even small adjustments can lead to significant rate increases.
Inefficient Catalysis at Neutral pH: The chosen catalyst (e.g., aniline) may not be potent enough for your system, or its concentration is too low.[5]Switch to a more powerful catalyst like pPDA or mPDA.[7][8] These have been shown to be more efficient than aniline throughout the pH range of 4-7.[5] Also, ensure the catalyst concentration is sufficient (typically 10-100 mM).[3]
Side Product Formation / Reagent Degradation pH-Induced Instability: One of your starting materials (the carbonyl or alkoxyamine-containing molecule) may be unstable at the chosen reaction pH.Run control experiments by incubating each reactant alone in the reaction buffer for the duration of the experiment. Analyze for degradation (e.g., by HPLC or LC-MS). If instability is observed, you may need to find a different pH range where both components are stable or reduce the reaction time.
Inconsistent Results Batch-to-Batch Poor Buffer Preparation/Control: Inaccurate buffer preparation or a shift in pH during the reaction can lead to variability.Always prepare buffers using a calibrated pH meter. If the reaction generates or consumes protons, consider using a higher buffer concentration (e.g., 100-200 mM) to maintain a stable pH throughout the experiment.

Section 4: Experimental Protocols & Workflows

Protocol 1: pH Scouting Study for Optimal Reaction Rate

This protocol provides a systematic workflow for determining the optimal pH for your specific aldehyde/ketone and alkoxyamine partners. A microplate format is recommended for efficient screening.

Figure 2. Experimental workflow for a pH scouting study.

Methodology:

  • Reagent Preparation:

    • Buffer Solutions: Prepare a series of buffers covering the desired range. For example, 100 mM sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate for pH 6.0, 6.5, 7.0, 7.5.[17] Verify the final pH of each buffer with a calibrated meter.

    • Stock Solutions: Prepare concentrated stock solutions of your carbonyl-containing molecule and your alkoxyamine-functionalized molecule in a compatible, non-reactive solvent (e.g., water, DMSO, or DMF).

  • Reaction Setup (96-well plate):

    • In separate wells, add the appropriate buffer.

    • Initiate the reactions by adding the stock solutions of your reactants to each well to achieve the desired final concentrations (e.g., 100 µM of each). Ensure the final concentration of any organic solvent (like DMSO) is low (<5%) and consistent across all wells.

  • Incubation and Sampling:

    • Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each well.

  • Analysis:

    • Immediately quench the reaction by diluting the aliquot into a solution that stops the reaction (e.g., a mobile phase containing 0.1% trifluoroacetic acid for reverse-phase HPLC).

    • Analyze the samples by a suitable method (e.g., RP-HPLC, LC-MS) to quantify the percentage of starting material consumed and product formed.

  • Data Interpretation:

    • For each pH value, plot the concentration of the oxime product against time.

    • Determine the initial reaction rate from the slope of this curve.

    • Compare the rates and final yields across the different pH values to identify the optimum for your system.

Section 5: References

  • Dirksen, A., & Dawson, P. E. (2008). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 47(47), 9033-9036. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

  • Kim, J. H., Kadam, S. D., & Kim, Y. (2012). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. [Link]

  • Fieser, L. F. (1935). Kinetics of Oxime Formation; Temperature Coefficients of Rate of Formation of Several Oximes. Journal of the American Chemical Society, 57(12), 2460-2465. [Link]

  • Siman, P., & Kent, S. B. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14461-14483. [Link]

  • Li, Y., et al. (2015). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. PMC. [Link]

  • Sayer, J. M., & Jencks, W. P. (1975). Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate. Journal of the American Chemical Society, 97(14), 3972-3982. [Link]

  • ResearchGate. (2012). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Shao, J., & Wang, Y. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. [Link]

  • DeForest, C. A., & Tirrell, D. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Chemical Science, 8(5), 3559-3565. [Link]

  • Zhang, C., et al. (2016). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 7(8), 5171-5178. [Link]

  • Quora. (2019). What is the role of sodium acetate in the synthesis of oxime? Quora. [Link]

  • ResearchGate. (2012). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

  • Glen Research. (2013). Technical Brief - Aldehyde and AminoOxy conjugations. Glen Report, 25.15. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Nare, S. K., & Miller, B. L. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3573-3578. [Link]

  • ResearchGate. (1999). Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. ResearchGate. [Link]

  • Reja, R., & Ramaswamy, S. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters, 20(10), 2976-2980. [Link]

  • D'Souza, C., et al. (2020). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 11(2), 488-495. [Link]

  • Gurnani, P., & Rowan, S. J. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer, 98, 526-536. [Link]

  • Reja, R., & Ramaswamy, S. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science, 10(41), 9506-9512. [Link]

  • ResearchGate. (2019). Reaction pathway for oxime formation. ResearchGate. [Link]

  • Reja, R., & Ramaswamy, S. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. PMC. [Link]

  • Shao, J., & Wang, Y. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Reja, R., & Ramaswamy, S. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of O-Substituted Hydroxylamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields in oxime ligations, unexpected linker cleavage in PROTACs, or failing bioconj...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields in oxime ligations, unexpected linker cleavage in PROTACs, or failing bioconjugation reactions. More often than not, the root cause traces back to the misunderstood solution-phase dynamics of O-substituted hydroxylamines.

This guide deconstructs the chemical causality behind these stability issues and provides field-proven, self-validating protocols to ensure the integrity of your reagents.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my O-alkylhydroxylamine (e.g., O-benzylhydroxylamine) lose reactivity in aqueous buffers over time? A: The loss of reactivity is driven by the intrinsic thermodynamic instability of the N-O bond in aqueous media. While the neutral form (R-O-NH 2​ ) is thermodynamically favored, it exists in equilibrium with its zwitterionic "ammonia oxide" tautomer (+NH 3​ -O-R). Theoretical calculations demonstrate that this zwitterionic form is only ~3.5 kcal/mol less stable than the neutral isomer, yielding a tautomeric constant ( Kt​ ) of approximately 2.6×10−2 in aqueous solutions[1]. This zwitterion is highly reactive and acts as the primary kinetic intermediate for spontaneous hydrolysis and trace-metal-catalyzed oxidative cleavage. Consequently, aqueous solutions of O-benzylhydroxylamine degrade rapidly and should never be stored for more than 24 hours[2].

Q2: How does pH influence the degradation pathways of these compounds? A: pH dictates the protonation state of the amine, which directly controls the degradation vector:

  • Acidic pH (< 5): The amine is fully protonated (R-O-NH 3+​ ). This form is relatively stable against oxidation but can undergo slow acid-catalyzed hydrolysis over prolonged periods.

  • Neutral pH (6-8): The equilibrium shifts to allow significant concentrations of the free base and the highly reactive ammonia oxide zwitterion[1]. This is the pH range where most biological assays occur, making real-time degradation a critical variable.

  • Basic pH (> 9): The free base dominates. At high pH, hydroxylamines act as radical traps and undergo rapid base-catalyzed decomposition into ammonia, nitrogen, and water[3],[4].

Q3: What is the difference in stability between O-alkyl and O-acyl hydroxylamines? A: O-acyl hydroxylamines (e.g., O-pivaloyl hydroxylamine) feature an electron-withdrawing carbonyl group that significantly weakens the N-O bond. This structural feature transforms them into potent oxidants and nitrogen transfer agents, making them highly susceptible to reductive N-O bond cleavage[5]. While O-acyl derivatives can have high thermal decomposition temperatures as solid salts (e.g., O-benzoyl-NO 2​ at 168 °C)[5], they are extremely labile in solution compared to O-alkyl hydroxylamines and will degrade within hours if not kept strictly anhydrous.

Part 2: Troubleshooting Guide for Specific Experimental Issues

Issue 1: Inconsistent yields in oxime ligation (click chemistry) after storing the hydroxylamine stock.

  • Root Cause: Using aqueous or protic solvents for long-term stock storage. Organic solvent-free aqueous solutions of O-benzylhydroxylamine hydrochloride have a maximum solubility of ~1 mg/mL in PBS (pH 7.2) and degrade within a day[2].

  • Causality & Solution: Always prepare stock solutions in anhydrous, degassed organic solvents (DMSO or DMF) where solubility is higher (10 mg/mL and 5 mg/mL, respectively) and the zwitterionic tautomerization is suppressed[2]. Purge the solvent with an inert gas (Argon/Nitrogen) to displace dissolved oxygen, which accelerates oxidative degradation.

Issue 2: Unexpected side products (alcohols and phosphates) when reacting hydroxylamines with highly electrophilic carbonyls.

  • Root Cause: Beckmann-like fragmentation. When O-alkylhydroxylamines react with certain highly activated carbonyls (e.g., carbonyl diphosphonic acid), the resulting oximes are fundamentally unstable.

  • Causality & Solution: Instead of forming a stable oxime linkage, the intermediate undergoes rapid fragmentation at pH 2–12, yielding cyanophosphonic acid and the corresponding alcohol[6],[7]. If your target carbonyl is highly electron-deficient, standard oxime ligation may fail. Consider alternative bioorthogonal click chemistries (e.g., SPAAC) that do not rely on N-O bond stability.

Part 3: Quantitative Stability Data

The following table summarizes the critical stability parameters and storage limits for various hydroxylamine classes based on empirical data[3],[2],[1],[5].

Compound ClassExample ReagentMax Aqueous Shelf LifeOptimal Stock SolventDecomposition Temp (Solid)Primary Degradation Pathway
O-Alkylhydroxylamine O-Benzylhydroxylamine HCl< 24 hoursAnhydrous DMSO / DMF238 °C (sublimes)Hydrolysis via Zwitterion
O-Acylhydroxylamine O-Pivaloylhydroxylamine< 2 hoursAnhydrous Acetonitrile140 °CReductive N-O bond cleavage
Unsubstituted Hydroxylamine HCl1-2 days (pH < 6)Acidic Water (pH 3.2)> 120 °CDisproportionation / Oxidation

Part 4: Visualizing Degradation and Workflows

G A O-Substituted Hydroxylamine (R-O-NH2) B Acidic pH (< 5) Protonated Form (R-O-NH3+) A->B +H+ C Neutral pH (6-8) Zwitterion Equilibrium A->C Buffer D Basic pH (> 9) Free Base (R-O-NH2) A->D +OH- E Stable for days (Minimal degradation) B->E F Ammonia Oxide Tautomer (+NH3-O-R) C->F Tautomerization G Rapid Oxidation / Hydrolysis (N2, Alcohols, H2O) D->G Base-catalyzed cleavage F->G Reactive Intermediate

Diagram 1: pH-dependent degradation pathways of O-substituted hydroxylamines in solution.

Workflow Step1 1. Weigh Solid Salt (e.g., O-Benzylhydroxylamine HCl) Step2 2. Dissolve in Anhydrous Solvent (DMSO or DMF) Step1->Step2 Step3 3. Purge with Inert Gas (Argon/Nitrogen) Step2->Step3 Step4 4. Aliquot & Store at -20°C (Shelf life > 6 months) Step3->Step4 Step5 5. Dilute in Aqueous Buffer (Immediately prior to use) Step4->Step5 Working Solution Step6 6. Discard after 24 hours (Prevent degradation) Step5->Step6

Diagram 2: Optimal experimental workflow for preparing and handling O-alkylhydroxylamine solutions.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of Anhydrous Stock Solutions

To prevent premature N-O bond cleavage, stocks must be prepared under strictly anhydrous and anaerobic conditions.

  • Preparation: Weigh the O-substituted hydroxylamine hydrochloride salt (e.g., 10 mg) into a dry, amber glass vial.

  • Dissolution: Add 1 mL of anhydrous, septum-sealed DMSO or DMF to achieve a 10 mg/mL stock[2].

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen, which acts as an electron acceptor in trace-metal catalyzed degradation.

  • Storage: Aliquot into single-use tubes and store at -20 °C.

  • Self-Validation Step (Micro-derivatization): Before using a stored aliquot for a critical experiment, mix 5 µL of the stock with 95 µL of a 10 mM acetone solution in water. Incubate for 10 minutes at room temperature, then analyze via LC-MS.

    • Causality Check: The presence of the corresponding oxime mass peak with >95% conversion validates that the N-O bond is intact and the reagent is fully active. If the free alcohol mass is detected, the stock has degraded and must be discarded.

Protocol 2: Real-Time Kinetic Stability Assay via LC-MS

When working in complex biological buffers, you must determine the exact half-life of your specific O-substituted hydroxylamine to define your experimental window.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS, pH 7.2) and spike it with 10 µM of a stable internal standard (e.g., caffeine).

  • Initiation: Dilute your anhydrous hydroxylamine stock into the buffer to a final concentration of 100 µM.

  • Sampling: Immediately transfer the mixture to an LC-MS autosampler maintained at your experimental temperature (e.g., 37 °C).

  • Monitoring: Program the LC-MS to inject a 1 µL sample every 30 minutes for 12 hours, monitoring the Extracted Ion Chromatogram (EIC) for both the intact hydroxylamine and the internal standard.

  • Self-Validation Step (Ratio Analysis): Plot the ratio of the hydroxylamine peak area to the internal standard peak area over time.

    • Causality Check: The ratio must remain constant (±5%) during your intended reaction window. A declining ratio confirms active hydrolysis/zwitterion cleavage in your specific buffer, dictating the absolute maximum allowable time for your downstream ligation experiments.

References

  • Source: caymanchem.
  • Source: researchgate.
  • Source: nih.
  • Source: chemcess.
  • Source: researchgate.
  • Source: noaa.

Sources

Troubleshooting

Removing unreacted O-isopropylhydroxylamine from a reaction mixture

Technical Support Center: Troubleshooting & Optimization for O-Isopropylhydroxylamine Removal Overview O-isopropylhydroxylamine (typically utilized as its hydrochloride salt) is a highly valuable nucleophilic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimization for O-Isopropylhydroxylamine Removal

Overview O-isopropylhydroxylamine (typically utilized as its hydrochloride salt) is a highly valuable nucleophilic building block used extensively in the synthesis of O-isopropyl oximes and in bioconjugation workflows[1]. However, driving these condensation reactions to completion often requires an excess of the hydroxylamine reagent. If left unreacted, this potent nucleophile can interfere with downstream electrophilic transformations, cause unwanted transoximation, or co-elute with the target product.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for the efficient removal of unreacted O-isopropylhydroxylamine. The methodologies below are grounded in the physicochemical properties of the molecule, ensuring you understand the why behind every experimental step.

Part 1: Quantitative Data Summary

Understanding the physicochemical properties of O-isopropylhydroxylamine is the first step in designing an effective removal strategy. The table below summarizes the critical data driving our purification methodologies.

PropertyValue / DescriptionImpact on Removal Strategy
Molecular Formula C₃H₉NO • HClLow molecular weight; highly polar in its salt form.
Physical State Crystalline solid (as HCl salt)Can be precipitated in highly non-polar solvents, though liquid extraction is preferred.
pKa (Conjugate Acid) ~4.6Requires an aqueous wash at pH 2–3 to ensure >99% protonation for aqueous partitioning[2].
Boiling Point (Free Base) ~94 °CVolatile enough for high-vacuum distillation, but thermal degradation of the target product is a risk.
Solubility High in H₂O, EtOH; Low in HexaneIdeal for liquid-liquid extraction (aqueous/organic phase separation)[1].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental principle behind removing excess O-isopropylhydroxylamine, and why is it critical? A1: The removal strategy relies on exploiting the differential basicity between your target product (usually a neutral oxime) and the unreacted reagent. O-isopropylhydroxylamine possesses a primary amine-like nitrogen with a conjugate acid pKa of approximately 4.6. By lowering the pH of the reaction mixture to between 2 and 3, the equilibrium is driven entirely toward the protonated, highly polar hydrochloride salt[3]. This charged species is highly water-soluble and will preferentially partition into the aqueous phase during liquid-liquid extraction, leaving the neutral, organic-soluble oxime product in the organic phase. Removing this excess is critical because residual hydroxylamines can act as competitive nucleophiles in subsequent synthetic steps.

Q2: How do I perform an acid-base extraction to selectively remove the excess reagent? A2: For products that are stable under mildly acidic conditions, aqueous washing is the most efficient and scalable method[3]. The following protocol is a self-validating system: if the aqueous layer remains acidic (pH < 3) after washing, you can trust that the hydroxylamine has been successfully protonated and partitioned.

Experimental Protocol: Acid-Base Extraction

  • Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath to minimize exothermic degradation during acidification.

  • Acidification: Slowly add or 10% aqueous citric acid while stirring vigorously[3]. Monitor the pH of the aqueous phase using pH paper until it stabilizes at pH 2–3.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to ensure the oxime product remains fully dissolved.

  • Extraction: Shake gently and vent. Allow the layers to separate. The protonated O-isopropylhydroxylamine partitions into the aqueous layer.

  • Validation & Washing: Draw off the aqueous layer. Wash the organic layer once more with 1 M HCl, followed by saturated aqueous NaHCO₃ (to neutralize residual acid) and brine (to remove bulk water).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExtractionWorkflow A Crude Reaction Mixture (Oxime + Excess Amine) B Add 1M HCl (pH 2-3) & Organic Solvent A->B C Phase Separation (Separatory Funnel) B->C D Aqueous Phase (Protonated Amine Salt to Waste) C->D Bottom Layer (if using EtOAc) E Organic Phase (Neutral Oxime Product) C->E Top Layer (if using EtOAc)

Caption: Workflow for the acid-base extraction of unreacted O-isopropylhydroxylamine.

Q3: My target oxime is acid-sensitive and hydrolyzes during HCl washing. How can I remove the hydroxylamine under neutral conditions? A3: If your product is prone to acid-catalyzed hydrolysis back to the parent carbonyl, you must avoid aqueous acidic washes[3]. Instead, utilize [4]. Scavenger resins are functionalized solid supports designed to irreversibly capture specific compounds via covalent bond formation[4].

For O-isopropylhydroxylamine, a polymer-supported benzaldehyde or isocyanate resin is highly effective. The causality here is purely kinetic and chemoselective: the unreacted hydroxylamine nucleophilically attacks the resin-bound aldehyde to form a tethered oxime. Because the resin is a macroscopic solid, the impurity is physically trapped on the solid phase, while your unreactive target oxime remains in the liquid phase.

Experimental Protocol: Resin Scavenging

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or THF).

  • Resin Addition: Add 2 to 3 equivalents (relative to the estimated excess of hydroxylamine) of polymer-supported benzaldehyde resin.

  • Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 2 to 4 hours. (Avoid magnetic stirring, which can mechanically grind and degrade the polymer beads).

  • Filtration: Filter the suspension through a fritted glass funnel or a plug of Celite.

  • Rinsing: Wash the resin bed with 2–3 column volumes of the reaction solvent to ensure complete recovery of your product.

  • Concentration: Evaporate the filtrate to yield the pure, neutral oxime.

ScavengerMechanism A Unreacted O-isopropylhydroxylamine (In Solution) C Covalent Binding (Oxime Formation) A->C B Polymer-Supported Benzaldehyde Resin B->C D Resin-Bound Impurity (Solid Phase) C->D E Filtration D->E F Pure Product (Filtrate) E->F

Caption: Mechanism of removing excess hydroxylamine using a polymer-supported aldehyde scavenger resin.

Q4: I am observing a persistent emulsion during the aqueous extraction of my oxime product. How can I break it? A4: Emulsions are a common physical phenomenon when working with amine hydrochlorides[3]. The protonated O-isopropylhydroxylamine acts as a weak surfactant; its polar, charged headgroup interacts with water, while its non-polar isopropyl tail interacts with the organic solvent, stabilizing micro-droplets of the two phases.

To break the emulsion, you must disrupt this amphiphilic stabilization:

  • Increase Ionic Strength: Add saturated aqueous sodium chloride (brine) to the separatory funnel[3]. This increases the density and ionic strength of the aqueous phase, "salting out" the organic components and forcing the phases to separate.

  • Mechanical Separation: If brine is insufficient, transfer the emulsion to centrifuge tubes and centrifuge at 3000 x g for 5 minutes. The centrifugal force overcomes the kinetic stability of the emulsion[3].

  • Filtration: Pass the entire biphasic emulsion through a tight pad of Celite. The high surface area of the diatomaceous earth breaks the stabilized droplets, allowing them to coalesce immediately upon exiting the filter[3].

References

  • Amerigo Scientific. "Scavenger Resins: Polymer-supported scavenging reagents." Amerigo Scientific. Available at:[Link]

  • Vargas, E. L., et al. "Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions." The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing O-isopropylhydroxylamine to other nucleophiles for oxime formation

An in-depth comparative analysis of nucleophiles in oxime ligation requires moving beyond basic reaction schemes to understand the thermodynamic and kinetic forces governing bioconjugation. For researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of nucleophiles in oxime ligation requires moving beyond basic reaction schemes to understand the thermodynamic and kinetic forces governing bioconjugation. For researchers and drug development professionals, selecting the optimal alpha-effect nucleophile is a balancing act between reaction velocity and the long-term hydrolytic stability of the resulting conjugate.

This guide objectively evaluates O-isopropylhydroxylamine against alternative nucleophiles (hydroxylamine, O-methylhydroxylamine, and hydrazines), detailing the mechanistic causality behind its performance, supported by quantitative data and field-proven experimental protocols.

The Chemical Logic of Oxime Ligation

Oxime ligation is a premier chemoselective bioconjugation strategy that relies on the condensation of an aldehyde or ketone with an alpha-effect nucleophile (an alkoxyamine or hydrazine)[1]. The "alpha-effect"—the presence of an adjacent heteroatom with unshared electron pairs—enhances the nucleophilicity of the terminal nitrogen, allowing these reactions to proceed in aqueous environments where standard amines would remain unreactive[2].

However, not all alpha-effect nucleophiles are created equal. The structural identity of the substituent attached to the oxygen atom (e.g., hydrogen, methyl, or isopropyl) fundamentally alters both the transition state of the ligation and the ground-state stability of the product[3].

Comparative Analysis: O-Isopropylhydroxylamine vs. Alternatives

When engineering a bioconjugate or a small-molecule drug, the choice of nucleophile dictates the conjugate's half-life in physiological conditions.

Mechanistic Causality: Kinetics vs. Stability
  • Hydrazines (e.g., Methylhydrazine): Hydrazines possess high nucleophilicity, leading to rapid hydrazone formation. However, the lower electronegativity of the adjacent nitrogen ( χN​=3.0 ) compared to oxygen ( χO​=3.5 ) makes the imine nitrogen highly susceptible to protonation. Protonation is the rate-determining first step in hydrolysis, rendering hydrazones highly labile at physiological pH[2].

  • Unsubstituted Hydroxylamine: Forms standard oximes rapidly due to minimal steric hindrance. However, the free hydroxyl group offers less steric shielding to the C=N bond, making it moderately susceptible to acid-catalyzed hydrolysis over extended periods.

  • O-Methylhydroxylamine: The industry standard for stable oxime formation. The methyl group provides a balance: it is small enough to allow relatively fast nucleophilic attack on the carbonyl, yet provides sufficient inductive and steric effects to stabilize the resulting O-methyl oxime.

  • O-Isopropylhydroxylamine: The bulky isopropyl group introduces significant steric hindrance. This heavily penalizes the initial nucleophilic attack, resulting in slower reaction kinetics compared to O-methyl variants. However, this same steric bulk acts as a physical shield around the C=N double bond in the final O-isopropyl oxime, drastically reducing the rate of water/proton access. Furthermore, the isopropyl group significantly increases the lipophilicity (LogP) of the molecule, a highly desirable trait for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pharmaceutical compounds[3].

Quantitative Performance Data

The following table synthesizes the kinetic and thermodynamic profiles of these nucleophiles based on standardized benchmarking[1][2].

NucleophileProduct FormedRelative Reaction Rate (pH 4.5)Hydrolytic Half-Life (pH 7.0, 25°C)Primary AdvantagePrimary Limitation
Methylhydrazine HydrazoneVery Fast ( >102 M −1 s −1 )~2 hoursRapid quantitative conversionHighly labile; poor for long-term circulation
Hydroxylamine OximeFast~25 daysMinimal steric hindranceModerate stability; no lipophilic enhancement
O-Methylhydroxylamine O-Methyl OximeModerate >6 monthsExcellent balance of rate and stabilityLimited impact on target lipophilicity
O-Isopropylhydroxylamine O-Isopropyl OximeSlow >1 year (Estimated) Maximum hydrolytic stability & high lipophilicity Requires catalysis for efficient conversion

Overcoming Kinetic Barriers with Nucleophilic Catalysis

Because O-isopropylhydroxylamine suffers from sluggish kinetics due to steric hindrance, utilizing a nucleophilic catalyst is mandatory for efficient bioconjugation, especially at low micromolar concentrations typical in protein labeling[4].

While aniline is the classical catalyst, p-phenylenediamine has proven to be vastly superior. The electron-donating amino group at the para position increases the nucleophilicity of the catalyst. p-Phenylenediamine rapidly attacks the carbonyl to form a highly electrophilic Schiff base intermediate. This intermediate lowers the activation energy required for the sterically hindered O-isopropylhydroxylamine to attack, accelerating the reaction up to 120-fold at neutral pH compared to uncatalyzed systems[5][6].

G A Carbonyl Substrate (Aldehyde/Ketone) C Schiff Base Intermediate (Highly Electrophilic) A->C + Catalyst (Fast) B p-Phenylenediamine (Catalyst) B->C E Tetrahedral Intermediate C->E + Nucleophile (Rate-Determining) D O-Isopropylhydroxylamine (Bulky Nucleophile) D->E F O-Isopropyl Oxime (Ultra-Stable Product) E->F - H2O, - Catalyst F->B Catalyst Regeneration

Mechanism of p-phenylenediamine-catalyzed oxime formation with O-isopropylhydroxylamine.

Experimental Methodologies

The following self-validating protocols provide the exact stoichiometric and environmental conditions required to force the thermodynamically favored (but kinetically slow) O-isopropyl oxime formation to completion.

Protocol A: Small Molecule Synthesis (O-Isopropyl Aldoxime)

This protocol utilizes a standard nucleophilic addition-elimination workflow driven by heat and a weak base[3].

Reagents:

  • Target Aldehyde/Ketone (e.g., 4-Chlorobenzaldehyde): 1.0 mmol

  • O-Isopropylhydroxylamine hydrochloride: 1.1 mmol (10% excess to drive equilibrium)

  • Sodium Acetate: 1.2 mmol (Acts as a mild base to liberate the free alkoxyamine)

  • Methanol: 10 mL

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the carbonyl substrate in 10 mL of anhydrous methanol.

  • Reagent Addition: Add 1.1 mmol of O-isopropylhydroxylamine hydrochloride, followed immediately by 1.2 mmol of sodium acetate. Causality note: Sodium acetate neutralizes the HCl salt, generating the active, free nucleophile without raising the pH to a level that would cause side reactions.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with continuous magnetic stirring for 3 to 4 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Workup: Cool the mixture to room temperature and remove methanol under reduced pressure. Resuspend the residue in 25 mL of deionized water and extract with ethyl acetate ( 3×25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and evaporate. Recrystallize the crude solid from an ethanol/water mixture to yield the pure O-isopropyl oxime.

Protocol B: Protein Bioconjugation via Catalyzed Oxime Ligation

This protocol is designed for delicate biologics where high heat and organic solvents are prohibited, relying instead on nucleophilic catalysis[4].

Workflow Step1 Step 1: Preparation Target Protein + Buffer (pH 6.5 - 7.0) Step2 Step 2: Catalyst Addition Add p-Phenylenediamine (10 mM final) Step1->Step2 Step3 Step 3: Ligation Add O-iPr-Hydroxylamine Incubate 37°C, 24-96h Step2->Step3 Step4 Step 4: Purification SEC or Diafiltration Remove excess reagents Step3->Step4 Step5 Step 5: Validation SDS-PAGE & LC-MS Confirm Conjugation Step4->Step5

Step-by-step experimental workflow for catalyzed oxime-based protein bioconjugation.

Step-by-Step Procedure:

  • Buffer Exchange: Prepare the aldehyde-functionalized protein (e.g., containing a p-acetylphenylalanine unnatural amino acid) in a 100 mM phosphate buffer at pH 7.0. Adjust protein concentration to 50-100 µM.

  • Catalyst Priming: Add p-phenylenediamine to the protein solution to achieve a final catalyst concentration of 10 mM. Causality note: The catalyst rapidly forms the Schiff base intermediate, preventing the aldehyde from undergoing off-target hydration or degradation.

  • Payload Addition: Add the O-isopropylhydroxylamine-functionalized payload (e.g., a fluorophore or cytotoxic drug) in a 20- to 30-fold molar excess relative to the protein.

  • Incubation: Incubate the reaction mixture at 37°C for 24 to 96 hours. The extended time is required to allow the bulky isopropyl group to navigate the steric environment of the protein surface.

  • Purification & Validation: Purify the resulting conjugate using Size-Exclusion Chromatography (SEC) to remove the small-molecule catalyst and unreacted payload. Validate the mass shift utilizing intact protein LC-MS.

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - Chemical Reviews (ACS Publications / NIH).[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - Bioconjugate Chemistry (ACS Publications).[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines (PubMed) - National Institutes of Health.[Link]

  • Hydrolytic Stability of Hydrazones and Oximes - Journal of the American Chemical Society (NIH PMC).[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - National Institutes of Health.[Link]

  • Oxime - Wikipedia - Wikimedia Foundation.[Link]

Sources

Comparative

Comparative Study of Catalysts for O-Alkylation of Hydroxylamine Derivatives

Introduction: The Regioselectivity Challenge O-alkylhydroxylamines are indispensable pharmacophores and synthetic building blocks, frequently used in the synthesis of oxime ethers, substituted benzofurans, and bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

O-alkylhydroxylamines are indispensable pharmacophores and synthetic building blocks, frequently used in the synthesis of oxime ethers, substituted benzofurans, and bioactive therapeutic agents. However, the direct alkylation of free hydroxylamine ( NH2​OH ) represents a classic regioselectivity challenge. Due to the higher nucleophilicity of the nitrogen atom, direct alkylation typically yields an intractable mixture of N-alkylated, O-alkylated, and over-alkylated products.

To establish a self-validating, regioselective system, researchers utilize hydroxylamine equivalents —such as N-hydroxyphthalimide (NHPI), tert-butyl N-hydroxycarbamate (Boc-NHOH), or ethyl acetohydroximate. By protecting the nitrogen with electron-withdrawing groups, the nitrogen's nucleophilicity is drastically reduced while the acidity of the O-H proton is increased[1].

This guide provides an objective, data-driven comparison of three distinct catalytic paradigms for the O-alkylation of hydroxylamine derivatives: Phase-Transfer Catalysis (PTC) for aliphatic electrophiles, Palladium-catalyzed cross-coupling for aryl electrophiles, and divergent Palladium/Iridium catalysis for allylic electrophiles.

Quantitative Comparison of Catalytic Systems

To guide synthetic route design, the following table summarizes the performance metrics and optimal substrate scopes for the three primary catalytic methodologies.

Catalytic SystemOptimal Electrophile ScopeHydroxylamine EquivalentRegioselectivity (O vs N)Typical YieldsKey Advantage
Phase-Transfer (TBAB) Aliphatic halides ( sp3 )Ethyl acetohydroximate, NHPI>99:1 (O-selective)80–95%Highly scalable, metal-free, low cost.
Palladium (t-BuBrettPhos) Aryl bromides/chlorides ( sp2 )Ethyl acetohydroximate>95:5 (O-selective)70–92%Direct access to O-aryl species; enables one-pot benzofuran synthesis.
Palladium ( Pd(PPh3​)4​ ) Allylic carbonatesN-Boc-hydroxylamine>95:5 (Linear O-Allyl)75–88%High linear regioselectivity via less-hindered π -allyl attack.
Iridium (Pybox) Allylic carbonatesN-Boc-hydroxylamine>90:10 (Branched O-Allyl)70–85%Exceptional enantioselectivity (>90% ee) for branched products.

Phase-Transfer Catalysis (PTC): Aliphatic O-Alkylation

For standard sp3 -hybridized alkyl halides, transition metal catalysis is unnecessary. Instead, Phase-Transfer Catalysts (PTCs) provide the most efficient route[2].

Mechanism & Causality: Biphasic alkylation relies on the transfer of the nucleophile into the organic layer. A base (e.g., NaOH ) deprotonates the hydroxylamine equivalent at the aqueous interface. The lipophilic tetrabutylammonium cation ( TBA+ ) pairs with the resulting oximate anion, shuttling it into the organic phase. This desolvates the anion, making it a "naked," highly reactive nucleophile that rapidly undergoes an SN​2 reaction with the alkyl halide.

Experimental Protocol: TBAB-Catalyzed O-Alkylation
  • Preparation : In a biphasic mixture of toluene (10 mL) and 10% aqueous NaOH (10 mL), add ethyl acetohydroximate (1.0 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv). Causality: TBAB acts as the phase-transfer agent, preventing the alkyl halide from hydrolyzing in the aqueous layer.

  • Alkylation : Add the alkyl halide (e.g., 1-bromohexane, 1.1 equiv) dropwise at room temperature. Heat the biphasic mixture to 60 °C with vigorous stirring.

  • Validation : Monitor the organic layer via GC-MS or TLC (Hexane/EtOAc 4:1). The reaction is self-validating when the starting alkyl halide is completely consumed (typically 2-4 hours), confirming the efficiency of the phase transfer.

  • Workup & Hydrolysis : Separate the organic phase. To unmask the free O-alkylhydroxylamine, add 2M HCl to the organic layer and stir at 50 °C for 2 hours. Causality: Acidic hydrolysis selectively cleaves the acetohydroximate protecting group without breaking the newly formed C-O bond.

  • Isolation : Extract the aqueous layer with diethyl ether to remove organic impurities. Lyophilize the aqueous phase to yield the pure O-hexylhydroxylamine hydrochloride salt.

Palladium-Catalyzed O-Arylation: The Buchwald Approach

Traditional SN​Ar methods for O-arylation are strictly limited to highly electron-deficient aryl halides. To overcome this, Buchwald and Maimone developed a robust Pd-catalyzed cross-coupling system[3].

Mechanism & Causality: The critical bottleneck in Pd-catalyzed C-O bond formation is the reductive elimination step from the L−Pd(II)(Ar)(OR) intermediate, which is notoriously slow and prone to off-target β -hydride elimination. The breakthrough was the application of t-BuBrettPhos , an extremely bulky biarylphosphine ligand. The steric bulk of this ligand crowds the Palladium center, forcing the aryl and oximate ligands into close spatial proximity, thereby drastically accelerating C-O reductive elimination[4].

PdCycle A Pd(0)L Active Catalyst B Oxidative Addition (Aryl Halide) A->B C L-Pd(II)(Ar)(X) B->C D Ligand Exchange (Ethyl acetohydroximate) C->D E L-Pd(II)(Ar)(OR) D->E F Reductive Elimination (Promoted by t-BuBrettPhos) E->F F->A Regenerates Pd(0) G O-Arylhydroxylamine Product F->G

Catalytic cycle of Pd-catalyzed O-arylation of ethyl acetohydroximate.

Experimental Protocol: Pd-Catalyzed O-Arylation
  • Catalyst Activation : In an argon-filled glovebox, combine Pd2​(dba)3​ (1 mol%) and t-BuBrettPhos (2.5 mol%) in anhydrous toluene. Stir for 10 minutes. Causality: A color change from dark purple to red/orange validates the formation of the active L−Pd(0) species.

  • Coupling : Add ethyl acetohydroximate (1.2 equiv), the aryl bromide (1.0 equiv), and Cs2​CO3​ (1.5 equiv). Seal the vessel and heat to 80 °C. Causality: Cs2​CO3​ provides optimal mild basicity to deprotonate the hydroximate without degrading the catalyst or substrate.

  • Validation : Monitor via TLC. Complete consumption of the aryl bromide validates successful C-O reductive elimination.

  • Purification : Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography.

Divergent Allylation: Palladium vs. Iridium Catalysis

When coupling hydroxylamines with allylic carbonates, regioselectivity (linear vs. branched) can be completely dictated by the choice of transition metal catalyst[5].

Mechanism & Causality:

  • Palladium ( Pd(PPh3​)4​ ) : Generates a highly electrophilic π -allyl palladium complex. Due to the steric bulk of the triphenylphosphine ligands, the incoming oxygen nucleophile is directed to attack the less hindered terminus, yielding the linear O-allylhydroxylamine[6].

  • Iridium ( [Ir(cod)Cl]2​

    • Pybox) : Generates a π -allyl iridium complex. The specific electronic nature and coordination geometry of the chiral pybox ligand direct the nucleophile to attack the more substituted carbon, yielding the branched O-allylhydroxylamine with excellent enantioselectivity[1].

    DivergentAllylation Sub Allylic Carbonate + Hydroxamic Acid PdCat Pd(PPh3)4 Catalyst Sub->PdCat IrCat [Ir(cod)Cl]2 + Pybox Sub->IrCat PdInt π-Allyl-Pd Complex (Less hindered attack) PdCat->PdInt IrInt π-Allyl-Ir Complex (More substituted attack) IrCat->IrInt LinProd Linear O-Allylhydroxylamine PdInt->LinProd BranProd Branched O-Allylhydroxylamine IrInt->BranProd

    Divergent regioselectivity in Pd- vs. Ir-catalyzed O-allylation of hydroxylamines.

Experimental Protocol: Ir-Catalyzed Asymmetric Branched O-Allylation
  • Catalyst Preparation : Mix [Ir(cod)Cl]2​ (2 mol%) and a chiral pybox ligand (4 mol%) in THF. Causality: The chiral pybox ligand creates a rigid, asymmetric pocket around the Iridium center, dictating facial selectivity during nucleophilic attack.

  • Reaction Setup : Add the allylic carbonate (1.0 equiv), N-Boc-hydroxylamine (1.5 equiv), and Ba(OH)2​⋅H2​O (1.0 equiv) in an aqueous/THF medium. Causality: Ba(OH)2​ is specifically chosen as it provides optimal basicity in aqueous media to deprotonate the hydroxamic acid without causing background hydrolysis of the allylic carbonate.

  • Validation : Isolate the product and check enantiomeric excess (ee) via chiral HPLC. An ee of >90% validates the successful coordination and facial control of the pybox ligand.

  • Isolation : Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography to afford the branched O-allylhydroxylamine.

References

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. PubMed. URL:[4]

  • Miyabe, H., Yoshida, K., Yamauchi, M., & Takemoto, Y. (2005). Hydroxylamines as oxygen atom nucleophiles in transition-metal-catalyzed allylic substitution. PubMed. URL:[6]

  • Process for the preparation of O-substituted hydroxylamines. (1991). Google Patents (US5075504A). URL:[2]

Sources

Validation

Advanced Structural Validation of O-(1-Methylethyl)hydroxylamine Derivatives: A Comparative Analytical Guide

Introduction O-(1-methylethyl)hydroxylamine—universally referred to in literature as O-isopropylhydroxylamine (typically utilized and stabilized as its hydrochloride salt, CAS 4490-81-7)—is a highly versatile pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

O-(1-methylethyl)hydroxylamine—universally referred to in literature as O-isopropylhydroxylamine (typically utilized and stabilized as its hydrochloride salt, CAS 4490-81-7)—is a highly versatile pharmacophoric building block. It is extensively deployed in the synthesis of oxime ethers, PROTAC linkers, and hydroxamate-based zinc metalloproteinase inhibitors ().

When synthesizing complex derivatives of O-(1-methylethyl)hydroxylamine, scientists face a persistent structural validation challenge: differentiating between O-alkylation and N-alkylation products. Because the isopropyl group can theoretically migrate or be misassigned during complex coupling reactions, rigorous structural validation is non-negotiable. This guide objectively compares structural validation methodologies, providing a self-validating experimental protocol grounded in mechanistic causality.

Comparative Analysis of Analytical Modalities

To establish a self-validating system, laboratories must choose between traditional standalone methods and advanced orthogonal workflows. Relying solely on 1D-NMR and low-resolution mass spectrometry often leads to ambiguous structural assignments, particularly regarding regiochemistry.

Table 1: Performance Comparison of Structural Validation Workflows

Performance MetricUPLC-ESI-HRMS + 2D-NMR (Orthogonal)GC-EI-MS + 1D-NMR (Traditional)
Mass Accuracy < 2 ppm (Exact Mass & Isotopic Pattern)Nominal Mass (Low Resolution)
Ionization Integrity High (Preserves fragile N-O bonds)Low (Prone to thermal N-O cleavage)
Regioisomer Differentiation Excellent (via HMBC 3-bond coupling)Poor (Ambiguous atomic connectivity)
Stereochemical Profiling High (NOESY/ROESY resolves E/Z isomers)Moderate (Relies on 1D shift variations)
Throughput Moderate (Requires 2D NMR acquisition time)High (Rapid screening only)

Experimental Methodology: A Self-Validating Protocol

This protocol establishes a closed, self-validating analytical loop. By coupling soft-ionization mass spectrometry with multidimensional NMR, the workflow internally cross-verifies molecular weight, empirical formula, and exact atomic connectivity.

Step 1: Sample Preparation and Internal Standardization

  • Action: Dissolve 15 mg of the synthesized derivative in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is deliberately selected over CDCl3 to slow down the chemical exchange rate of potential -NH- protons. If unintended N-alkylation occurred during synthesis, the -NH- proton would be sharply visible in DMSO-d6, acting as an immediate diagnostic flag. TMS serves as the internal standard to lock the chemical shift exactly at 0.00 ppm, ensuring absolute reproducibility across comparative batches.

Step 2: UPLC-ESI-HRMS Acquisition

  • Action: Inject a 1 µL aliquot into a UPLC system coupled to a Time-of-Flight (TOF) mass spectrometer using Electrospray Ionization (ESI) in positive mode.

  • Causality: Traditional Electron Impact (EI) MS often fractures the fragile N-O bond of hydroxylamine derivatives, leading to misleading fragmentation patterns. ESI is a "soft" ionization technique that preserves the intact [M+H]+ parent ion, allowing for exact mass calculation to confirm the empirical formula without degradation artifacts ().

Step 3: 1D and 2D NMR Acquisition

  • Action: Acquire 1H, 13C, HSQC, and HMBC spectra at 298 K on a 500 MHz (or higher) spectrometer.

  • Causality: While 1H NMR will easily identify the presence of the isopropyl group (a characteristic septet at ~4.0 ppm and a doublet at ~1.2 ppm), it cannot prove where it is attached. HMBC (Heteronuclear Multiple Bond Correlation) is mandatory here. It detects long-range (2- and 3-bond) carbon-proton couplings. Observing a ^3JC-H coupling between the isopropyl methine proton and the adjacent heteroatom-linked carbon definitively proves the O-isopropyl ether linkage, successfully ruling out N-alkylation ().

Step 4: Orthogonal Data Integration

  • Action: Cross-reference the exact mass formula from the HRMS data with the carbon/proton count derived from the HSQC spectrum. If an oxime double bond is present, utilize NOESY spectra to confirm the E/Z spatial geometry based on through-space proton interactions.

Validation Workflow Visualization

Workflow Sample O-(1-methylethyl)hydroxylamine Derivative Prep Sample Prep (DMSO-d6 + TMS) Sample->Prep HRMS ESI-HRMS (Exact Mass <2 ppm) Prep->HRMS Aliquot A NMR 1D & 2D NMR (HSQC, HMBC, NOESY) Prep->NMR Aliquot B Analysis Orthogonal Data Integration HRMS->Analysis Formula Confirmed NMR->Analysis Linkage Confirmed Validated Validated Structural Isomer (Regiochemistry Confirmed) Analysis->Validated

Figure 1: Orthogonal validation workflow for O-(1-methylethyl)hydroxylamine derivatives.

References

  • Title: Synthesis, experimental evaluation and molecular modelling of hydroxamate derivatives as zinc metalloproteinase inhibitors Source: ARPI - University of Pisa Institutional Repository URL: [Link]

  • Title: Product Class 5: Hydroxylamines (Science of Synthesis) Source: Thieme Connect URL: [Link]

Comparative

A Senior Application Scientist's Guide to Click Chemistry: Benchmarking Oxime Ligation

In the landscape of bioconjugation, the term "click chemistry" has become synonymous with efficiency, selectivity, and reliability. Coined by K.B.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioconjugation, the term "click chemistry" has become synonymous with efficiency, selectivity, and reliability. Coined by K.B. Sharpless, it describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] These bioorthogonal reactions have revolutionized the way researchers approach the construction of complex molecular architectures, from antibody-drug conjugates (ADCs) to advanced materials.

This guide provides an in-depth comparison of oxime ligation against other leading click chemistry reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the Diels-Alder reaction. We will delve into the mechanistic underpinnings, kinetic profiles, and practical considerations of each, providing the experimental data and protocols necessary for you to make an informed decision for your specific application.

The Contenders: A Mechanistic Overview

At its core, the choice of a click chemistry reaction hinges on a deep understanding of its mechanism, as this dictates its speed, biocompatibility, and the stability of the resulting linkage.

Oxime Ligation: The Classic Carbonyl Chemistry

Oxime ligation is a robust and highly chemoselective reaction that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone.[2] The reaction proceeds through a two-step mechanism involving a nucleophilic attack by the aminooxy group on the carbonyl carbon, followed by the dehydration of the tetrahedral intermediate to form the C=N-O linkage.[2][3]

A key consideration for oxime ligation is its pH dependence. The reaction is most efficient under slightly acidic conditions (pH 4-5), which can be a limitation for certain biological applications.[2][4] However, the use of nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the reaction at neutral pH.[2][5]

Caption: Mechanism of Oxime Ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential Click Reaction

The CuAAC reaction is arguably the most well-known click chemistry, involving the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1][6] This reaction boasts an enormous rate acceleration compared to the uncatalyzed version and is insensitive to a wide pH range (4-12) and aqueous conditions. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.[6] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[7]

Caption: Simplified Catalytic Cycle of CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative

To address the cytotoxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts with an azide in a [3+2] cycloaddition to form a stable triazole linkage without the need for a copper catalyst.[7][] The driving force is the relief of ring strain in the cyclooctyne, leading to a rapid reaction at physiological temperatures.[7] The absence of a catalyst makes SPAAC highly biocompatible and a popular choice for live-cell imaging and in vivo studies.[7][9]

Diels-Alder Reaction: A Classic Cycloaddition for Bioconjugation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, has also found its place in the bioconjugation toolbox.[10] This reaction can be accelerated in aqueous media and proceeds without the need for a catalyst.[10] The resulting cycloadducts have been shown to be more stable in serum than the commonly used thiol-maleimide linkages, making this an attractive strategy for the production of antibody-drug conjugates.[10][11]

Head-to-Head Comparison: The Data

The choice of a click chemistry reaction often comes down to a trade-off between reaction speed, biocompatibility, and the stability of the resulting conjugate. The following table summarizes key performance metrics for the reactions discussed.

FeatureOxime LigationCuAACSPAACDiels-Alder
Second-Order Rate Constant (M⁻¹s⁻¹) 10⁻³ - 10⁻² (uncatalyzed) 1 - 10 (catalyzed)10² - 10⁴10⁻¹ - 12.6 - 77[10]
Biocompatibility High (catalyst can be a factor)Moderate (copper toxicity)[7]Very High (catalyst-free)[7]High
Linkage Stability Very High (more stable than hydrazones)[12][13]Very High[14]Very HighHigh (more stable than thiol-maleimide)[10]
Reaction Conditions pH 4-5 (uncatalyzed), pH 7 (catalyzed)[2]Wide pH range (4-12), aqueousPhysiological pH and temperature[7]Aqueous, ≤37 °C[10]
Orthogonality HighHighVery HighHigh
Catalyst Required Aniline (optional, for neutral pH)[2]Copper(I)[1]None[7]None

Causality Behind Experimental Choices: A Deeper Dive

  • When to Choose Oxime Ligation: Opt for oxime ligation when you require a highly stable linkage and can tolerate slightly acidic conditions or the use of an aniline catalyst.[12][13] It is an excellent choice for the preparation of bioconjugates that are not intended for live-cell applications where reaction speed is not the primary concern. The stability of the oxime bond is a significant advantage for applications requiring long-term integrity.[13]

  • When to Choose CuAAC: CuAAC is the workhorse of click chemistry for in vitro applications. Its fast kinetics and high yields make it ideal for routine conjugations where biocompatibility is not a limiting factor.[1] The wide tolerance of functional groups and reaction conditions adds to its versatility.

  • When to Choose SPAAC: For any application involving live cells or in vivo studies, SPAAC is the superior choice due to its catalyst-free nature.[7][] While the reaction rates can be slower than CuAAC, the development of increasingly reactive cyclooctynes has narrowed this gap.[15]

  • When to Choose Diels-Alder: The Diels-Alder reaction is a compelling option for the synthesis of ADCs, particularly when starting with maleimide-containing drugs.[10] The enhanced serum stability of the resulting linkage compared to traditional thiol-maleimide adducts can lead to improved therapeutic efficacy.[10][11]

Experimental Protocols: A Self-Validating System

To provide a practical framework, we present detailed protocols for oxime ligation and CuAAC.

Protocol 1: Aniline-Catalyzed Oxime Ligation of a Protein

This protocol describes the labeling of a protein containing a carbonyl group with an aminooxy-functionalized small molecule at neutral pH.

Materials:

  • Carbonyl-containing protein (10 µM solution in 0.1 M sodium phosphate buffer, pH 7.0)

  • Aminooxy-functionalized small molecule (13 µM solution in the same buffer)

  • Aniline stock solution (e.g., 1 M in DMSO)

Procedure:

  • To the protein solution, add the aminooxy-functionalized small molecule solution.

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.[2]

  • Incubate the reaction mixture at room temperature.

  • Monitor the progress of the reaction by a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines a general procedure for labeling an alkyne-functionalized biomolecule with an azide-functionalized detection reagent.

Materials:

  • Alkyne-functionalized biomolecule

  • Azide-functionalized detection reagent

  • CuAAC Biomolecule Reaction Buffer Kit (or individual components: CuSO₄, a copper(I)-stabilizing ligand like THPTA, and sodium ascorbate)

  • Reaction buffer (e.g., 100 mM sodium phosphate)

Procedure:

  • Prepare a mixture of the alkyne-functionalized biomolecule and the azide-functionalized detection reagent in the reaction buffer. A 10-fold molar excess of the detection reagent is a good starting point.[16]

  • Prepare a fresh premix of CuSO₄ and the THPTA ligand. A final CuSO₄ concentration of 2 mM and a CuSO₄:THPTA ratio of 1:5 is recommended.[16]

  • Add the CuSO₄:THPTA premix to the biomolecule mixture and mix briefly.

  • Initiate the reaction by adding the sodium ascorbate solution.[16]

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the labeled biomolecule using a suitable method, such as size-exclusion chromatography.

Experimental_Workflow cluster_oxime Oxime Ligation cluster_cuaac CuAAC O1 Mix Carbonyl-Protein and Aminooxy-Molecule O2 Add Aniline Catalyst O1->O2 O3 Incubate at Room Temp O2->O3 O4 Monitor Reaction O3->O4 C1 Mix Alkyne-Biomolecule and Azide-Reagent C2 Add CuSO₄/Ligand Premix C1->C2 C3 Add Sodium Ascorbate C2->C3 C4 Incubate at Room Temp C3->C4 C5 Purify C4->C5

Caption: Comparative Experimental Workflows.

Conclusion

The choice of a click chemistry reaction is a critical decision in the design of bioconjugates. Oxime ligation offers a highly stable linkage and is a reliable tool for a wide range of applications.[2][17] While its uncatalyzed kinetics are slower than CuAAC and SPAAC, the reaction can be effectively accelerated.[2] CuAAC remains a go-to reaction for in vitro conjugations due to its speed and efficiency, while SPAAC is the undisputed champion for live-cell and in vivo applications.[1][7] The Diels-Alder reaction provides a valuable alternative, particularly for the synthesis of stable ADCs.[10] By understanding the nuances of each reaction, researchers can select the optimal tool to advance their scientific endeavors.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. [Link]

  • Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews. [Link]

  • [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry · Benchling. [Link]

  • Diels-Alder Chemistry for Bioconjugation and Incorporation into Non-Natural Amino Acids - Available technology for licensing from the University of California, Santa Barbara. [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. [Link]

  • Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed. [Link]

  • Novel Conjugation Strategies Using the Diels–Alder Reaction - eScholarship.org. [Link]

  • Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. [Link]

  • Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides | Organic Letters. [Link]

  • SPAAC Reaction: Bio-Orthogonal Click Chemistry - iGEM 2014. [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - RSC Publishing. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

  • 4.3. (A) Schematic representation of oxime ligation and click reaction... - ResearchGate. [Link]

  • Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core. [Link]

  • Biocompatible Hydrogels by Oxime Click Chemistry - ACS Publications. [Link]

  • Biocompatible Hydrogels by Oxime Click Chemistry - PMC. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. [Link]

  • Biocompatible hydrogels by oxime Click chemistry - Segura Lab - Duke University. [Link]

Sources

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